The table below summarizes the available structural and chemical data for methyl 5-bromo-1H-indole-2-carboxylate and the closely related 5-bromo-1H-indole-2-carboxylic acid.
| Property | Methyl 5-bromo-1H-indole-2-carboxylate [1] [2] | This compound [3] |
|---|---|---|
| CAS Number | 7254-19-5 | |
| Molecular Formula | C₁₀H₈BrNO₂ [1] | C₉H₆BrNO₂ [3] [4] |
| Molecular Weight | 240.05 g/mol [3] [4] | |
| Crystal Structure | Planar indole ring system [2] | Information not available in search results |
| Key Interactions | Intermolecular hydrogen bonds stabilize the crystal structure [2] | Can form dimers via dual O–H···O hydrogen bonds [5] |
| Synthesis | Information not available in search results | From ethyl 5-bromoindole-2-carboxylate via hydrolysis; 91% yield, ≥96% purity [4] |
| Calculated logP | Information not available in search results | Consensus: 2.29 [3] |
| Calculated Solubility | Information not available in search results | ~0.05 mg/mL (ESOL) [3] |
While a detailed crystallization protocol for the methyl ester was not located, research on similar 5-haloindole-2-carboxylic acids provides context on their solid-state behavior [5].
For the related this compound, one synthesis is described [4]:
The following diagram maps the relationship between methyl 5-bromo-1H-indole-2-carboxylate, its hydrolysis product, and its related analogues studied in the literature, based on the search results [5] [4].
> Diagram showing the chemical relationship and synthesis pathway of 5-bromo-1H-indole-2-carboxylate and its analogues.
Available data confirms the planar structure of methyl 5-bromo-1H-indole-2-carboxylate stabilized by intermolecular hydrogen bonds [2]. Its structure is analogous to other 5-haloindole-2-carboxylic acids that form dimers, though experimental crystal structure details for the bromo-methyl ester are limited [5].
A deep understanding of indole chemistry is crucial for designing novel therapeutic agents. The following diagram illustrates a general workflow for the synthesis and subsequent experimental evaluation of indole derivatives, particularly in catalytic processes like Hydrodenitrogenation (HDN), which provides insights into their stability and reactivity.
Workflow for indole synthesis, analysis, and reactivity testing
Recent advances focus on efficient, catalytic synthesis of indole derivatives [1]:
Hydrodenitrogenation (HDN) studies provide a practical experimental model to understand how the indole system behaves under reaction conditions. Key experimental insights include [2]:
The indole scaffold is a privileged structure in anticancer drug discovery. Its ability to interact with diverse biological targets stems from its unique electronic properties. The table below highlights key indole-based drugs and their mechanisms of action.
| Drug Name | Primary Target | Indole's Role / Key Interaction |
|---|---|---|
| Sunitinib | Multiple Receptor Tyrosine Kinases | Serves as the core scaffold for target binding [1]. |
| Alectinib | Anaplastic Lymphoma Kinase (ALK) | The indole system is crucial for high selectivity and potency [1]. |
| Panobinostat | Histone Deacetylase (HDAC) | Acts as a surface-binding cap group, interacting with the enzyme periphery via its hydrophobic aromatic ring [1]. |
| Osimertinib | Epidermal Growth Factor Receptor (EGFR) | The indole moiety is part of the molecule designed to target specific EGFR mutations [1]. |
The indole nitrogen's sp2-hybridization and the orientation of its lone pair are not just theoretical concepts but have direct, practical consequences in drug design. These features influence the molecule's planarity, dipole moment, and ability to engage in hydrogen bonding as a hydrogen bond acceptor, all of which are critical for molecular recognition and binding to protein targets [1] [3].
The table below summarizes the core physicochemical data for 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5), a key intermediate in medicinal chemistry [1] [2].
| Property | Value | Conditions / Notes |
|---|---|---|
| CAS Registry Number | 7254-19-5 | - |
| Molecular Formula | C₉H₆BrNO₂ | - |
| Molecular Weight | 240.05 g/mol | - |
| Melting Point | 287 - 288 °C | Observed experimental range [1] [3] [2]. |
| Density | 1.838 ± 0.06 g/cm³ | Predicted value [1] [2]. |
| Boiling Point | 470.9 ± 25.0 °C | Predicted [1] [2]. |
| pKa | 4.25 ± 0.30 | Predicted [1] [2]. |
| LogP (Consensus) | 2.29 | Measure of lipophilicity [4]. |
| Water Solubility (ESOL) | 0.052 mg/mL | Classified as "Soluble" [4]. |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | - |
A high-yielding, industrially relevant synthesis involves the hydrolysis of the corresponding ethyl ester [5].
Synthesis of this compound from its ethyl ester.
This compound serves as a versatile building block in synthesizing biologically active molecules. Its applications include [1] [6] [2]:
Research indicates the indole-2-carboxylic acid scaffold is a promising starting point for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The proposed mechanism of action involves [7]:
Proposed binding mode of indole-2-carboxylic acid derivatives inhibiting HIV-1 Integrase.
Please adhere to the following safety guidelines when handling this compound:
The metal-binding capability of indole-2-carboxylic acid is central to its biological activity. The design strategy exploits the specific chemical structure of the indole ring to create a chelating core [1] [2].
The diagram above illustrates the chelation relationship. Computational docking studies into the HIV-1 integrase active site (PDB ID: 6PUY) confirm that the indole nitrogen and the oxygen atoms of the 2-carboxyl group together chelate the two catalytic Mg²⁺ ions, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This bis-bidentate chelation is a critical mechanism for inhibiting the enzyme's function.
The table below summarizes the inhibitory activity (IC₅₀) and cytotoxicity (CC₅₀) for key compounds discussed in the 2024 study, demonstrating the potency of optimized derivatives [1] [2].
| Compound | IC₅₀ (μM) ± SD [a] | CC₅₀ (μM) [b] |
|---|---|---|
| Indole-2-carboxylic acid (1) | 32.37 ± 4.51 | >80 |
| 4a | 10.06 ± 0.56 | >80 |
| 4b | 10.18 ± 0.67 | >80 |
| 16h | 8.68 ± 0.77 | >80 |
| 16j | 9.67 ± 0.89 | >80 |
| 17a | 3.11 ± 0.18 | >80 |
| 17b | 6.67 ± 0.51 | >80 |
| Raltegravir (RAL) | 0.06 ± 0.04 | >80 |
Notes: [a] IC₅₀: Concentration required to inhibit the strand-transfer step of integration by 50%. [b] CC₅₀: Concentration that inhibits the proliferation of MT-4 cells by 50%.
The initial hit compound, indole-2-carboxylic acid, was optimized to enhance potency through three strategic approaches that improved interactions with the enzyme [1] [2]:
The most potent compound, 17a, incorporated a C6 halogenated benzene ring, which was shown via binding mode analysis to effectively engage in π-π stacking with the viral DNA, contributing significantly to its enhanced activity [1] [2].
The 2024 research provides insights into key methodologies used to evaluate these compounds:
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions [1]. The reaction proceeds through a [3,3]-sigmatropic rearrangement and is a cornerstone in heterocyclic chemistry.
The mechanism begins with the formation of a phenylhydrazone, which isomerizes to an ene-hydrazine. After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs, followed by ring closure and elimination of ammonia to form the indole ring [1]. Isotopic labeling has confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole structure [1].
To synthesize 5-bromoindole specifically, the most straightforward approach is to use 4-bromophenylhydrazine as a starting material [2]. The general reaction with a ketone or aldehyde is as follows:
One study successfully applied this strategy to create a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives (coded T1-T5) as potential anti-inflammatory and analgesic agents [3].
The experimental workflow for this application can be summarized as follows:
Recent research has also explored 5-bromoindole derivatives for controlling crop pathogens. A 2025 study synthesized a series of 3-acyl-5-bromoindole derivatives and evaluated their antifungal activity [4] [5].
Table 1: Antifungal Activity of 5-Bromoindole Derivatives [5]
| Compound | Substituent | EC₅₀ for M. fructicola (µg/mL) | EC₅₀ for B. cinerea (µg/mL) | Key Finding |
|---|---|---|---|---|
| A | 5-Bromoindole | 7.91 ± 0.11 | Active | Most effective vs M. fructicola |
| B | 3-Acetyl | 15.85 ± 0.13 | Not Active | Promising candidate |
| G | 3-Pentanoyl | 19.95 ± 0.09 | Not Active | Promising candidate |
| J | 4-Nitrobenzoyl | Not Active | 28.81 ± 0.12 | Active vs B. cinerea |
| L | 2-Naphthoyl | 28.81 ± 0.12 | Not Active | Active vs M. fructicola |
For researchers planning synthesis, here are practical pathways to the 5-bromoindole scaffold, with comparative insights:
Table 2: Comparison of Synthetic Routes to 5-Bromoindole
| Synthetic Route | Key Steps | Advantages & Challenges |
|---|
| Fischer Indole Synthesis [1] [2] | 1. Start from 4-bromoaniline to make 4-bromophenylhydrazine. 2. React with a carbonyl compound (e.g., pyruvic acid) under acid catalysis. | Advantage: Direct, builds indole ring with bromine already in place. Challenge: Requires synthesis of phenylhydrazine precursor. | | Direct Bromination of Indole [2] | 1. Protect indole nitrogen (e.g., as sulfonate or acetyl). 2. Brominate at C5 position. 3. Deprotect to yield 5-bromoindole. | Advantage: Starts from cheap, commercial indole. Challenge: Requires protecting group strategy; can involve harsh reagents. | | Functional Group Transformation [2] | 1. Start from 5-bromo-2-nitrobenzaldehyde. 2. Henry reaction with nitromethane. 3. Reduce nitro groups and cyclize. | Advantage: Avoids indole chemistry; uses different intermediates. Challenge: Requires access to specific benzaldehyde precursor. |
Methyl 5-bromo-1H-indole-2-carboxylate is a vital chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of HIV-1 integrase inhibitors. The bromine substituent at the 5-position and the ester group at the 2-position make this compound a versatile building block for further functionalization via cross-coupling reactions and other transformations. Its significance is underscored by its role as a precursor to indole-2-carboxylic acid derivatives that demonstrate notable biological activity against HIV-1 integrase, a key therapeutic target for AIDS treatment [1].
The synthesis of this compound typically follows a two-step sequential pathway involving esterification of a carboxylic acid precursor or alternative multi-step synthesis from more fundamental starting materials. The strategic design of this synthesis must balance yield, purity, and practicality for research-scale applications. The following workflow outlines the core strategic options for accessing this important indole derivative.
The initial phase involves preparing the carboxylic acid precursor, which can be efficiently obtained through hydrolysis of the corresponding ethyl ester [2].
The second step converts the carboxylic acid to the desired methyl ester using classic Fischer esterification conditions [3].
Table 1: Characterization Data for Methyl 5-Bromo-1H-indole-2-carboxylate and Intermediate Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Purity | Key Spectral Features |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indole-2-carboxylate | C₁₀H₈BrNO₂ | 254.08 [5] | Not specified in sources | ≥95% (typical) | Crystallographic structure confirmed [6] |
| 5-Bromoindole-2-carboxylic acid (Intermediate) | C₉H₆BrNO₂ | 240.05 [2] | Not specified in sources | ≥96% (HPLC) [2] | Characteristic IR: C=O, O-H stretches |
| Ethyl 5-bromoindole-2-carboxylate (Precursor) | C₁₁H₁₀BrNO₂ | 268.11 (estimated) | Not specified in sources | Not specified | HPLC monitoring available [2] |
Comprehensive analytical characterization is essential for verifying compound identity and purity. X-ray crystallography has confirmed the planar structure of the indole ring system in methyl 5-bromo-1H-indole-2-carboxylate, with sp²-hybridization at the nitrogen atom and significant π-conjugation between the pyrrole double bond and the carboxylate group [6]. This structural information provides valuable insight into the molecular conformation that may influence biological activity and physicochemical properties.
High-performance liquid chromatography serves as the primary method for quantifying purity, with the acid precursor demonstrating ≥96% purity under optimized conditions [2]. Additional spectroscopic techniques including ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural verification. The bromine substituent presents a strong mass spectrometry signature with characteristic isotope patterns matching theoretical distribution.
Table 2: Troubleshooting Guide for Common Synthesis Challenges
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low yield in esterification | Incomplete reaction, moisture contamination, insufficient catalyst | Ensure anhydrous conditions; extend reaction time; increase acid catalyst concentration; use molecular sieves [3] |
| Poor purity of final product | Incomplete purification, side reactions | Optimize recrystallization solvent system; implement silica gel chromatography; reprecipitation techniques |
| Hydrolysis of ester product | Aqueous workup conditions too acidic or basic | Carefully control pH during workup (neutral pH); minimize exposure to extreme pH conditions [3] |
| Incomplete bromination | Incorrect temperature, stoichiometry, or reaction time | Follow precise bromination protocols; use fresh bromine; maintain low temperature during addition [7] |
Methyl 5-bromo-1H-indole-2-carboxylate serves as a key synthetic intermediate for the preparation of pharmaceutically active compounds, particularly in the development of HIV-1 integrase inhibitors. Structure-activity relationship studies have demonstrated that the indole-2-carboxylic acid scaffold effectively inhibits the strand transfer process of HIV-1 integrase, with the indole nitrogen and 2-carboxyl group chelating two magnesium ions within the enzyme's active site [1].
The bromine substituent at the 5-position provides a versatile handle for further structural elaboration through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse aromatic, heteroaromatic, and alkynyl substituents to explore structure-activity relationships and optimize drug properties [1]. The strategic placement of the bromine atom has been shown to facilitate π-π stacking interactions with viral DNA (dC20), enhancing integrase inhibitory activity [1].
Derivatives based on this core structure have demonstrated promising inhibitory activity against HIV-1 integrase with IC₅₀ values in the low micromolar range (e.g., 3.11 μM for optimized compound 17a) [1]. These findings validate the indole-2-carboxylate scaffold as a privileged structure for antiretroviral drug development and support its continued investigation in medicinal chemistry programs.
Appropriate safety precautions must be observed throughout the synthesis. Bromine handling requires particular caution, with operations preferably conducted in a fume hood using appropriate personal protective equipment. The strongly acidic conditions used in the esterification step necessitate proper handling of concentrated sulfuric acid, including the use of acid-resistant gloves and eye protection [3].
According to safety data, 5-bromo-1H-indole-2-carboxylic acid is classified with the signal word "Warning" and hazard statements H315-H319-H335, indicating potential skin and eye irritation and respiratory tract irritation [8]. While specific classification for the methyl ester is not provided in the available literature, similar precautions are recommended. All synthetic operations should be conducted following standard laboratory safety protocols including risk assessment before commencing work.
The synthesis of methyl 5-bromo-1H-indole-2-carboxylate is most practically achieved through a two-step sequence beginning with hydrolysis of ethyl 5-bromoindole-2-carboxylate to the corresponding carboxylic acid, followed by Fischer esterification to yield the target methyl ester. This approach provides the target compound in good yield and high purity suitable for pharmaceutical development applications.
The well-established protocols and comprehensive characterization data presented in these Application Notes provide researchers with a reliable foundation for preparing this valuable intermediate. The compound's demonstrated application in HIV-1 integrase inhibitor development, coupled with its versatility for further structural elaboration through cross-coupling chemistry, ensures its continued importance as a key building block in medicinal chemistry and drug discovery programs.
The Fischer indole synthesis remains a cornerstone method for constructing the indole scaffold, a privileged structure in medicinal chemistry and drug development. [1] This report details both a specific modern protocol and a broader comparative analysis of recent methodologies to aid in the selection and implementation of these reactions.
The following protocol is adapted from a 2025 report by Zhang et al. [2] which describes a one-pot, cobalt-catalyzed ring-opening of diaziridines for a bismuth-promoted Fischer indole synthesis. This method is noted for its use of inexpensive reagents and avoidance of toxic linear hydrazines.
1. Reaction Principle This one-pot strategy streamlines the classic Fischer synthesis. It begins with a cobalt-catalyzed ring-opening of a diaziridine, which generates a reactive intermediate in situ. This intermediate then undergoes a bismuth-promoted [3,3]-sigmatropic rearrangement and cyclization to form the indole core, eliminating the need to isolate arylhydrazones. [2]
2. Equipment & Reagents
3. Step-by-Step Procedure
4. Analysis & Characterization Analyze the purified product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Compare spectral data with literature values if available.
The table below summarizes key features of the classical approach versus the modern one-pot variant to help you select the most appropriate method. [3] [2]
| Feature | Classical Fischer Synthesis [3] | One-Pot Co/Bi Catalytic System [2] |
|---|---|---|
| Starting Materials | Arylhydrazines + Ketones | Diaziridines + Ketones |
| Catalyst/Promoter | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | Cobalt Catalyst + Bismuth Promoter |
| Key Advantage | Well-established, wide substrate scope | One-pot procedure, avoids toxic hydrazines |
| Key Limitation | Can require harsh acids, high temperatures | Limited scope data for new method |
| Reaction Time | ~15 hours for cyclization [3] | ~15-18 hours total (one-pot) |
| Green Chemistry | Moderate (depends on conditions) | Aligns with green principles [2] |
The following diagram visualizes the procedural steps and decision points in the one-pot synthesis protocol.
Indole derivatives synthesized via these methods are highly valuable in drug discovery due to their presence in many bioactive molecules and drugs. [4] Key therapeutic applications include:
The Fischer indole synthesis continues to be a vital and evolving tool. The classical method provides a robust, well-understood route, while modern adaptations like the one-pot cobalt/bismuth-catalyzed procedure offer enhanced efficiency and align better with green chemistry principles. [2] The choice of method should be guided by substrate compatibility, available reagents, and project goals. These advanced protocols empower researchers to efficiently access diverse indole scaffolds for probing new chemical space in drug discovery.
Human immunodeficiency virus type 1 (HIV-1) integrase represents a validated molecular target for antiretroviral therapy, catalyzing the insertion of viral DNA into the host genome—a critical step in the viral replication cycle. The integration process occurs through two sequential catalytic reactions: 3'-processing, which prepares the viral DNA ends, and strand transfer, which mediates the covalent insertion into host DNA [1]. Unlike reverse transcriptase and protease, HIV-1 integrase lacks a functional human counterpart, making it an exceptionally attractive target for selective antiviral intervention with potentially reduced side effects [2] [3]. The clinical success of integrase strand transfer inhibitors (INSTIs) including Raltegravir, Dolutegravir, and Bictegravir demonstrates the therapeutic value of targeting this enzyme. However, the emergence of resistant viral strains necessitates continued development of novel INSTIs with improved resistance profiles and enhanced antiviral potency [2] [4].
Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs through structure-based drug design. Molecular docking studies reveal that the indole nitrogen and 2-carboxyl group effectively chelate two Mg²⁺ ions within the enzyme's active site, while the aromatic indole nucleus engages in π-stacking interactions with the viral DNA terminus (dA21) [2] [3]. This dual binding mechanism mimics the pharmacophore features of established INSTIs, which typically consist of a metal-binding pharmacophore flanked by hydrophobic domains that interact with both the integrase enzyme and viral DNA components. The intrinsic binding affinity of the indole-2-carboxylic acid core, demonstrated by an IC₅₀ value of 32.37 μM against the strand transfer reaction, provides a foundational chemical platform for structural optimization [3].
The strategic incorporation of a bromine atom at the C5 position of the indole ring represents a rational structure-based optimization approach. This halogen substitution serves multiple purposes: it introduces an electron-withdrawing effect that may enhance metal chelation, increases molecular hydrophobicity to improve penetration of cellular and viral membranes, and provides a steric and electronic complement to the hydrophobic pocket adjacent to the integrase active site [2] [3]. Furthermore, the C5 bromine atom may engage in halogen bonding interactions with carbonyl oxygen atoms in the enzyme backbone or nucleotide bases, potentially enhancing binding affinity and selectivity. These strategic modifications aim to develop novel indole-based INSTIs with improved efficacy against both wild-type and INSTI-resistant HIV-1 strains.
Comprehensive structure-activity relationship studies have revealed critical insights into the structural determinants of anti-integrase activity in the indole-2-carboxylic acid series. Systematic optimization of the parent scaffold indole-2-carboxylic acid (1), which exhibited moderate integrase inhibition (IC₅₀ = 32.37 μM), has led to significantly enhanced derivatives [2] [3]. The most promising compound identified to date is 17a, which demonstrated marked inhibition of integrase strand transfer activity with an IC₅₀ value of 3.11 μM—representing an approximately 10-fold improvement over the lead compound [2] [3]. This significant enhancement in potency underscores the validity of the structure-based design approach and establishes indole-2-carboxylic acid as a privileged scaffold for INSTI development.
Table 1: Inhibitory Activity and Cytotoxicity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | IC₅₀ (μM)* | CC₅₀ (μM)* | Structural Features |
|---|---|---|---|
| 1 | 32.37 ± 4.51 | >80 | Parent indole-2-carboxylic acid |
| 4a | 10.06 ± 0.56 | >80 | C5 substitution pattern |
| 4b | 10.18 ± 0.67 | >80 | C5 substitution pattern |
| 16h | 8.68 ± 0.77 | >80 | C6 halogenated derivative |
| 16j | 9.67 ± 0.89 | >80 | C6 halogenated derivative |
| 17a | 3.11 ± 0.18 | >80 | Optimized C6 halogenated benzene |
| 17b | 6.67 ± 0.51 | >80 | C6 halogenated derivative |
| RAL | 0.06 ± 0.04 | >80 | Raltegravir (reference drug) |
*IC₅₀: concentration required to inhibit strand transfer by 50%; CC₅₀: concentration that inhibits MT-4 cell proliferation by 50% [2] [3]
The SAR analysis has identified three principal strategies for optimizing the indole-2-carboxylic acid scaffold. First, introduction of hydrophobic substituents at the C6 position of the indole ring, particularly halogenated benzene moieties, significantly enhances potency. As evidenced by compound 17a, this modification enables extended π-π stacking interactions with the viral DNA base dC20, effectively stabilizing the inhibitor-enzyme-DNA ternary complex [2] [3]. Second, modifications at the C3 position with bulky hydrophobic groups can effectively occupy a contiguous hydrophobic cavity near the β4-α2 connector region of integrase, with the potential to improve both affinity and resistance profiles. Third, while the carboxylic acid at C2 is essential for metal chelation, specific bioisosteric replacements may modulate physicochemical properties while maintaining critical metal-binding capacity.
Table 2: Comparison of Approved INSTIs and Indole-2-Carboxylic Acid Derivatives
| Compound | Year Approved | IC₅₀ (μM) | Key Features | Resistance Profile |
|---|---|---|---|---|
| Raltegravir | 2007 | 0.06 | First-generation INSTI | Limited genetic barrier |
| Dolutegravir | 2013 | N/A | Second-generation | Improved resistance profile |
| Bictegravir | 2018 | N/A | Second-generation | Enhanced barrier to resistance |
| Compound 17a | Preclinical | 3.11 | Indole-2-carboxylic acid core | Under investigation |
Molecular modeling and binding mode analyses provide structural insights into the enhanced potency of optimized derivatives. Compound 17a demonstrates a canonical binding orientation where the indole nitrogen and carboxyl oxygen atoms coordinate the two Mg²⁺ ions in the active site, while the C6 halogenated benzene extension engages in stacking interactions with the viral DNA terminus [2] [3]. This dual binding mechanism effectively displaces the viral DNA 3'-end from the active site, preventing the strand transfer reaction. The therapeutic index of these compounds is particularly favorable, with CC₅₀ values exceeding 80 μM in MT-4 cells, indicating minimal cytotoxicity at concentrations required for antiviral activity [3].
The synthesis of this compound can be efficiently accomplished through a two-step procedure beginning with commercially available starting materials [5]:
Step 1: Ester Hydrolysis
Step 2: Acidification and Isolation
Purification and Characterization
Further derivatization of the 5-bromoindole-2-carboxylic acid core can be achieved through various synthetic approaches. Amide coupling at the C2 position can be performed using standard coupling reagents such as EDC/HOAt with appropriate amines under microwave irradiation to enhance reaction rates [4] [6]. Functionalization of the indole nitrogen can be achieved through alkylation with halogenated intermediates in the presence of zinc triflate catalysts [6]. Additionally, palladium-catalyzed cross-coupling reactions on the C5 bromine substituent, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enable introduction of diverse aromatic and heteroaromatic systems to explore extended interactions with the viral DNA binding pocket [6].
The inhibitory activity of synthesized compounds against HIV-1 integrase strand transfer can be evaluated using the following protocol adapted from Zhang et al. [2] [3]:
Materials and Reagents
Experimental Procedure
The cytotoxic profiles of potential INSTIs should be evaluated to determine selectivity indices [2] [3]:
Cell Culture and Treatment
Viability Assessment
Figure 1: HIV-1 Integration Mechanism and INSTI Inhibition Site. The diagram illustrates the sequential steps of HIV-1 replication cycle with emphasis on the integration process and the molecular target of INSTIs. Compounds like this compound derivatives inhibit the strand transfer step by competing with host DNA for binding to the integrase-viral DNA complex.
The development of this compound derivatives as HIV-1 integrase inhibitors represents a promising strategy to expand the armamentarium against drug-resistant HIV strains. The optimized compound 17a demonstrates that strategic incorporation of halogenated aromatic extensions onto the indole core can significantly enhance potency while maintaining favorable cytotoxicity profiles [2] [3]. This approach validates the structure-based design rationale that leverages both metal chelation and π-stacking interactions with viral DNA to achieve effective inhibition of the strand transfer reaction. The relatively simple chemical architecture of these compounds compared to second-generation INSTIs like Dolutegravir and Bictegravir may offer advantages in terms of synthetic accessibility and potential for further chemical optimization.
Future research directions should prioritize mechanistic studies to elucidate detailed binding modes of lead compounds through co-crystallization with integrase-DNA complexes. Additionally, comprehensive antiviral efficacy assessments against clinically relevant INSTI-resistant mutants (including Q148K/R, N155H, and G140S/Q148H variants) are essential to establish resistance profiles and potential advantages over existing therapies [7]. The pharmacokinetic optimization of lead compounds through systematic evaluation of metabolic stability, membrane permeability, and plasma protein binding will be crucial for advancing promising candidates toward preclinical development. Exploration of combination therapies with other antiretroviral agents may also reveal synergistic effects that could enhance therapeutic efficacy and potentially delay the emergence of resistance.
The integration of computational chemistry approaches with medicinal chemistry optimization presents opportunities for further enhancing the potency and drug-like properties of this compound series. Molecular dynamics simulations can provide insights into the structural determinants of binding affinity and resistance, while in silico ADMET prediction models can guide the design of compounds with improved pharmacokinetic profiles. As resistance to existing INSTIs continues to emerge, the development of novel chemotypes like the this compound derivatives represents a critical frontier in sustaining effective antiretroviral therapy for HIV-infected individuals worldwide.
Human Immunodeficiency Virus type 1 (HIV-1) integrase plays a critical role in the viral replication cycle by catalyzing the integration of viral DNA into the host genome, a process essential for viral persistence and replication [1] [2]. Integrase strand transfer inhibitors (INSTIs) represent a promising class of antiretroviral drugs that specifically target the strand transfer step of integration, effectively impairing viral replication without interfering with cellular functions due to the absence of a host cellular counterpart for HIV-1 integrase [1] [3]. However, the emergence of drug-resistant mutations has decreased the efficacy of existing INSTIs during antiviral therapy, creating an urgent need for novel inhibitors with improved resistance profiles [1] [2].
Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs. Molecular docking studies have demonstrated that the indole nucleus chelates with two Mg²⁺ ions within the active site of integrase, while the aromatic moiety interacts with viral DNA through π-stacking interactions [1] [2]. Initial investigations revealed that the parent compound, indole-2-carboxylic acid (compound 1), exhibits inhibitory activity against the strand transfer process with an IC₅₀ value of 32.37 μM, confirming its potential as a starting point for structural optimization [1] [3]. These findings have stimulated extensive research into indole-2-carboxylic acid derivatives as a promising scaffold for developing novel INSTIs with enhanced potency and potential efficacy against resistant HIV-1 strains.
The design of indole-2-carboxylic acid derivatives as INSTIs follows three strategic approaches aimed at optimizing interactions with key regions of the HIV-1 integrase active site. These design principles focus on enhancing metal chelation, exploiting hydrophobic cavities, and strengthening interactions with viral DNA:
Metal Binding Group (MBG) Optimization: The core indole-2-carboxylic acid structure serves as a metal chelation motif that interacts with two Mg²⁺ ions in the integrase active site. The indole nitrogen and 2-carboxyl group establish a bis-bidentate chelation with the metal cofactors, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This chelation disrupts the catalytic function of integrase by competing with the viral DNA substrate for binding to the metal ions. Modifications at the C2 position have been explored to enhance this metal chelation capability while maintaining optimal orientation within the active site [1].
Hydrophobic Cavity Exploration: Structural analyses of HIV-1 integrase have revealed a hydrophobic cavity adjacent to the β4-α2 connector that can accommodate bulky hydrophobic groups [1]. Strategy I involves introducing hydrophobic pharmacophores at the C3 position of the indole scaffold to fill this cavity and create additional van der Waals interactions with the enzyme [1]. This approach aims to improve binding affinity and selectivity by exploiting unexplored regions within the active site that may be less susceptible to resistance mutations.
Viral DNA Interaction Enhancement: Strategy III focuses on strengthening π-π stacking interactions with the 3' terminal adenosine of processed viral DNA (dC20) [1] [2]. This is achieved through the introduction of halogenated benzene rings at the C5 or C6 position of the indole scaffold [1]. These aromatic extensions enhance binding through stacking interactions with the DNA bases and potentially create additional contacts with protein residues, leading to improved inhibitory potency.
The following diagram illustrates these strategic optimization approaches for enhancing the inhibitory activity of indole-2-carboxylic acid derivatives:
The synthesis of indole-2-carboxylic acid derivatives typically begins with Fisher indole synthesis or Japp-Klingemann methodology followed by various functionalization strategies [4]. A general synthetic pathway involves:
Esterification and Protection: Commercial indole-2-carboxylic acid is often protected as its methyl or ethyl ester to prevent interference during subsequent reactions. The protection is typically achieved using acid-catalyzed esterification with the corresponding alcohol in the presence of concentrated sulfuric acid or via alkyl halide with a base such as potassium carbonate [4].
N-Alkylation/Arylation: The nitrogen of the indole ring can be functionalized through alkylation reactions using alkyl halides in the presence of bases like sodium hydride or cesium carbonate in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere [1].
C3/C5/C6 Functionalization: Electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig amination), and direct C-H activation methods are employed to introduce diverse substituents at various positions of the indole ring [1] [4].
Side Chain Elaboration: The introduction of specific pharmacophores often involves amide coupling using activating agents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF or dichloromethane [5].
Deprotection and Final Product Formation: Ester hydrolysis to regenerate the critical carboxylic acid group is typically performed using aqueous sodium hydroxide or lithium hydroxide in THF/methanol/water mixtures [1].
The most potent derivative identified, compound 17a (IC₅₀ = 3.11 μM), can be synthesized through the following optimized procedure [1]:
Step 1: N-Alkylation
Step 2: Ester Hydrolysis
Step 3: Amide Coupling
Characterization and Quality Control:
The primary screening for inhibitory activity against HIV-1 integrase follows a standardized protocol using an HIV-1 integrase assay kit [1] [2]:
Reagent Preparation:
Assay Procedure:
Detection and Quantification:
The cytotoxicity profile of compounds is determined using the MTT assay in MT-4 cells [1]:
The following table summarizes the inhibitory activity and cytotoxicity of key indole-2-carboxylic acid derivatives:
Table 1: Inhibitory Activity and Cytotoxicity of Indole-2-Carboxylic Acid Derivatives
| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| 1 | 32.37 ± 4.51 | >80 | Parent compound, no substituents |
| 4a | 10.06 ± 0.56 | >80 | C3 hydrophobic extension |
| 4b | 10.18 ± 0.67 | >80 | C3 aromatic substituent |
| 16h | 8.68 ± 0.77 | >80 | C5 halogenated benzene |
| 16j | 9.67 ± 0.89 | >80 | C6 small substituent |
| 17a | 3.11 ± 0.18 | >80 | C6 halogenated benzene, amide linker |
| 17b | 6.67 ± 0.51 | >80 | C5 halogenated benzene, amide linker |
| RAL | 0.06 ± 0.04 | >80 | Reference drug |
The experimental workflow for comprehensive biological evaluation proceeds through the following stages:
Molecular docking studies provide critical insights into the binding modes of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site [1] [2]:
Protein Preparation:
Ligand Preparation:
Docking Procedure:
The binding mode analysis of the most potent derivative, compound 17a, reveals critical interactions with HIV-1 integrase [1]:
Metal Ion Chelation: The indole nitrogen and 2-carboxyl group form coordinate bonds with the two Mg²⁺ ions in the active site, disrupting the enzyme's catalytic function. This chelation mimics the interaction observed with established INSTIs and represents the primary mechanism of inhibition.
π-π Stacking Interaction: The introduced C6 halogenated benzene ring establishes a strong π-π stacking interaction with the 3' terminal adenosine of processed viral DNA (dC20). This interaction enhances binding affinity and contributes significantly to the improved inhibitory activity compared to the parent compound.
Hydrophobic Interactions: The 4-fluorobenzyl group at the N1 position extends into a hydrophobic cavity near the β4-α2 connector, forming van der Waals interactions with surrounding non-polar residues. This interaction stabilizes the binding conformation and improves compound specificity.
Hydrogen Bonding: The amide linker between the indole core and the C6 halogenated benzene ring forms hydrogen bonds with protein backbone atoms, further stabilizing the protein-ligand complex and contributing to the enhanced potency of compound 17a.
The development of indole-2-carboxylic acid derivatives as INSTIs can be effectively integrated into standard drug discovery workflows with the following application notes:
Hit-to-Lead Optimization: Begin with the indole-2-carboxylic acid scaffold (compound 1) as a starting point for medicinal chemistry optimization. Focus initial efforts on introducing hydrophobic extensions at the C3 position to explore the adjacent hydrophobic cavity, as demonstrated by compounds 4a and 4b which showed approximately 3-fold improvement in potency over the parent compound [1].
Lead Optimization Priority: Prioritize the introduction of halogenated aromatic rings at the C5 or C6 positions connected through amide linkers, as this strategy yielded the most significant improvements in potency (compound 17a, 10-fold more potent than the parent compound) [1]. Pay particular attention to bromo- and chloro-substitutions, which have demonstrated optimal π-stacking interactions with viral DNA.
Cytotoxicity Considerations: All evaluated compounds showed CC₅₀ values >80 μM, indicating favorable cytotoxicity profiles and high selectivity indices for further development [1]. However, comprehensive ADMET profiling should be incorporated early in the optimization process to identify potential liabilities.
Resistance Profiling: Include INSTI-resistant HIV-1 integrase mutants in the screening cascade to assess the potential resistance profile of promising compounds. The novel binding interactions of indole-2-carboxylic acid derivatives may provide advantages against certain resistance mutations.
Indole-2-carboxylic acid derivatives represent a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. Through strategic optimization focusing on metal chelation enhancement, hydrophobic cavity exploration, and viral DNA interaction strengthening, significant improvements in inhibitory potency have been achieved, culminating in compound 17a with an IC₅₀ of 3.11 μM [1].
The comprehensive protocols outlined in this document—covering synthetic chemistry, biological evaluation, and computational analysis—provide a robust framework for researchers to design, synthesize, and evaluate new indole-2-carboxylic acid derivatives. The continued exploration of this chemical space, particularly through structure-based drug design informed by crystallographic and cryo-EM structures, holds significant promise for developing next-generation INSTIs with improved efficacy against drug-resistant HIV-1 strains.
Future directions should focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substituents that interact with unexplored regions of the integrase active site, and evaluating combination therapies with other antiretroviral agents to assess potential synergistic effects.
The table below summarizes the key quantitative findings for a leading 5-bromoindole-2-carboxamide derivative, showcasing its efficacy in various assays [1] [2].
Table 1: Key Experimental Data for a 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Derivative
| Assay / Model | IC₅₀ / Activity Value | Key Observations |
|---|---|---|
| Anti-angiogenic (ex vivo rat aorta) | 15.4 µg/mL | Dose-dependent inhibition of blood vessel sprouting; 99% inhibition at 100 µg/mL [1]. |
| Anti-proliferative (HUVEC cells) | 5.6 µg/mL | Potent inhibition of endothelial cell proliferation, crucial for angiogenesis [1]. |
| Anti-proliferative (A549 Lung Cancer cells) | 14.4 µg/mL | Significant inhibition of cancer cell proliferation [1]. |
| Free Radical Scavenging (DPPH Assay) | 99.6 µg/mL | Suggests antioxidant properties may contribute to the mechanism of action [1]. |
Other synthesized derivatives, specifically 3-ethylindole-2-carboxamides, have demonstrated potent activity as dual EGFR and CDK2 inhibitors, which are relevant targets in cancer therapy [3]. The most potent compounds in this series showed GI₅₀ values below 55 nM against a panel of cancer cell lines and inhibited EGFR with IC₅₀ values ranging from 85 to 124 nM [3].
Here are the standardized protocols for key experiments used to evaluate the anti-angiogenic and anti-proliferative activities of these compounds.
This protocol assesses the compound's ability to inhibit the formation of new microvessels from pre-existing tissue [1].
Inhibition (%) = [1 - (Average outgrowth in sample / Average outgrowth in control)] × 100This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation [1].
This test evaluates the antioxidant potential of the compound, which may be linked to its anti-angiogenic mechanism [1].
F = (Absorbance of sample / Absorbance of control) × 100%
The IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.The anti-angiogenic effect is likely multi-faceted. The compound's strong free radical scavenging activity can reduce oxidative stress, a known promoter of angiogenesis [1]. Furthermore, related indole derivatives have been shown to inhibit key signaling pathways by targeting Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of endothelial cell proliferation and new blood vessel formation [1] [3].
The following diagram illustrates the proposed mechanism and the experimental workflow to validate it.
The MTT assay remains a cornerstone method in cell biology and drug discovery for evaluating cell viability and proliferation capacity. This colorimetric technique measures the metabolic activity of cells based on the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The assay principle relies on the direct correlation between formazan production and the number of metabolically active cells, providing a reliable platform for screening potential therapeutic compounds. [1] Indole derivatives represent a promising chemical class with diverse biological activities, including demonstrated anti-proliferative effects against various cancer cell lines. The indole nucleus serves as a critical pharmacophore in many natural and synthetic compounds with medicinal value. Specifically, indole-2-carboxylic acid and its derivatives have garnered significant research interest due to their potent biological activities and favorable drug-like properties. [2] Recent studies have explored structure-activity relationships of indole derivatives, revealing that specific substitutions at different positions of the indole ring can significantly enhance anti-proliferative potency while potentially reducing toxicity to normal cells. [3]
The versatility of the MTT assay makes it particularly suitable for evaluating the therapeutic potential of indole-2-carboxylic acid derivatives across various experimental contexts, including dose-response studies, time-course experiments, and combination therapy screening. Its compatibility with high-throughput screening formats enables rapid assessment of multiple compounds and conditions, facilitating the identification of lead candidates for further development. Additionally, the quantitative nature of the assay allows for the generation of reliable IC50 values, which are essential for comparing compound efficacy and establishing structure-activity relationships. [1] [4]
Table 1: Overview of Indole Derivatives and Their Research Applications
| Indole Derivative | Research Applications | Key Findings | Reference |
|---|---|---|---|
| Indole-3-carboxylic acid (ICA) | Antiproliferative activity against various cancer cell lines | Enhanced potency when conjugated with primaquine; significant ROS generation | [3] |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal activity; potential anticancer applications | Isolated from Bacillus toyonensis; promising bioactivity against fungal pathogens | [5] |
| Primaquine-indole carboxamide conjugates | Evaluation against breast, liver, and prostate cancer cells | Compound 2 showed enhanced potency with preference for prostate cancer LNCaP cells | [3] |
| Indole-3-acetic acid (IAA) | Combination studies with ROS generators | Anticancer activity when combined with UVB or ROS generators like horseradish peroxidase | [3] |
The initial phase of the MTT assay requires careful preparation of reagents to ensure reproducible results. Begin by preparing a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). The solution should be mixed thoroughly by vortexing or sonication until completely dissolved, then filter-sterilized using a 0.2 μm membrane filter. Aliquot the MTT solution and store at -20°C, where it remains stable for at least six months. Avoid storing the solution at 4°C for extended periods, as this may compromise its stability and performance. [1] For the solubilization solution, prepare MTT solvent consisting of 4 mM HCl and 0.1% NP-40 in isopropanol. This solution is critical for dissolving the insoluble purple formazan crystals generated during the assay. Alternatively, other solubilization solutions such as dimethyl sulfoxide (DMSO) or acidified isopropanol can be used based on experimental requirements and cell type. [1] [6]
Proper cell culture techniques are essential for obtaining reliable MTT assay results. Seed cells in a 96-well tissue culture plate at an optimal density based on the cell line and experimental duration. Common seeding densities range from 2×10³ to 1×10⁵ cells per well in 100 μL of complete culture medium. Include appropriate control wells: blank controls (medium without cells), negative controls (cells with vehicle only), and positive controls (cells with known cytotoxic agent). After seeding, incubate the plate for 18-24 hours in a humidified CO₂ incubator at 37°C with 5% CO₂ to allow cell attachment and recovery. [6] Following attachment, prepare serial dilutions of indole-2-carboxylic acid in serum-free medium or PBS, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Treat cells with the test compound across a range of concentrations, typically from 1 μM to 100 μM, based on preliminary range-finding experiments. Include replicate wells (at least triplicate) for each concentration to ensure statistical reliability. [3] [7]
After an appropriate treatment period (typically 24-72 hours), carefully remove the treatment medium from each well. For adherent cells, gently aspirate the medium without disturbing the cell monolayer. For suspension cells, centrifuge the 96-well plate at 1,000 × g for 5 minutes before careful aspiration. Add 50 μL of serum-free medium followed by 50 μL of MTT solution (5 mg/mL) to each well, resulting in a final MTT concentration of 0.5-1 mg/mL. Return the plate to the CO₂ incubator and incubate for 3-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals, which are visible under a microscope. [1] [4] Following incubation, carefully remove the MTT-containing medium and add 150 μL of MTT solubilization solution to each well. Seal the plate with parafilm and wrap in foil to protect from light, then place on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. If necessary, pipette the solution up and down to fully dissolve any remaining crystals. The resulting homogeneous purple solution is stable for approximately one hour, during which absorbance measurements should be completed. [1]
Measure the absorbance of the solubilized formazan product using a microplate reader set to 570 nm with a reference wavelength of 630-650 nm to correct for background interference. The reference wavelength helps account for potential scratches on the plate surface, bubbles, or other non-specific absorbance. [1] [4] Calculate the mean absorbance for each set of replicates and subtract the average absorbance of the blank wells (containing culture medium and MTT reagent but no cells) to obtain corrected absorbance values. The percentage of cell viability can be calculated using the following formula:
Cell Viability (%) = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) × 100
For IC₅₀ determination (concentration that inhibits cell proliferation by 50%), plot cell viability against the logarithm of compound concentration and analyze using nonlinear regression. Several software packages, including GraphPad Prism, can fit dose-response curves and calculate IC₅₀ values with confidence intervals. [1] [7]
Table 2: Key Parameters for MTT Assay Optimization
| Parameter | Recommended Condition | Considerations | Potential Issues |
|---|---|---|---|
| Cell Seeding Density | 2×10³ - 1×10⁵ cells/well | Optimize based on cell type and treatment duration | Too high: overestimation of viability; Too low: high variability |
| MTT Concentration | 0.5-1 mg/mL final | Balance between signal intensity and potential toxicity | High concentrations may be cytotoxic |
| Incubation Time with MTT | 3-4 hours | Varies with metabolic activity of cell type | Insufficient time: weak signal; Too long: crystal dissolution difficulties |
| Solubilization Method | 0.1% NP-40 in isopropanol or DMSO | Test compatibility with cell type | Incomplete dissolution leads to inaccurate readings |
| Absorbance Wavelength | 570 nm (test) 630-650 nm (reference) | Reference wavelength reduces background | Interference from phenol red or test compounds |
Recent investigations have demonstrated the significant anti-proliferative potential of various indole carboxylic acid derivatives against multiple cancer cell lines. In a comprehensive study evaluating primaquine-indole carboxamide conjugates, indole-3-carboxylic acid (ICA) emerged as a particularly promising scaffold. When conjugated with primaquine to form PQ-ICA (compound 2), it exhibited enhanced cytotoxicity compared to the individual components or their physical mixture. This conjugate demonstrated notable potency against prostate cancer (LNCaP) cells with an IC₅₀ of 11.90 ± 4.7 μM, breast cancer (MDA-MB-231) cells with an IC₅₀ of 14.75 ± 3.8 μM, and liver cancer (Hep-G2) cells with an IC₅₀ of 34.41 ± 4.3 μM. Interestingly, the racemic compound outperformed its individual enantiomers, suggesting a complex mechanism of action that may involve multiple molecular targets. [3]
The structure-activity relationship studies revealed that modifications to the indole moiety significantly influenced anti-proliferative potency. While ICA-derived compounds demonstrated promising activity, other derivatives such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) showed varying levels of efficacy depending on the cancer cell line tested. Importantly, unmodified indole carboxylic acids (ICA, IAA, IPA) exhibited minimal cytotoxicity when tested alone at concentrations up to 100 μM, highlighting the importance of appropriate chemical modifications or combination strategies for unleashing their anti-proliferative potential. [3] These findings underscore the value of the MTT assay in quantifying structure-activity relationships and guiding lead optimization efforts in indole-based drug discovery.
The MTT assay serves as a valuable tool not only for quantifying anti-proliferative effects but also for providing insights into the mechanistic basis of compound action. In the case of indole-2-carboxylic acid derivatives, MTT data has been instrumental in elucidating the role of reactive oxygen species (ROS) in mediating anti-proliferative activity. Studies on PQ-ICA (compound 2) revealed that it functions as a much more effective ROS inducer compared to hydrogen peroxide, ICA, primaquine, or their combination. This enhanced ROS generation correlated strongly with the observed anti-proliferative effects, suggesting that oxidative stress represents a key mechanism contributing to the cytotoxicity of this compound class. [3]
Furthermore, the MTT assay has been employed in conjunction with other experimental approaches to investigate effects on cell cycle progression. Flow cytometric analysis demonstrated that treatment with potent indole derivatives resulted in dose-dependent cell cycle arrest at both S and G2/M phases in LNCaP cells. This arrest prevents proper cell division and contributes to the overall anti-proliferative effect. The correlation between MTT data (metabolic activity) and cell cycle analysis (proliferation status) provides complementary evidence for the mechanism of action and strengthens the validity of the findings. [3] Additional mechanistic insights have been gained by combining MTT assays with measurements of apoptotic markers, including caspase activation and alterations in the BAX/BCL-2 ratio, which further elucidate the cell death pathways engaged by indole carboxylic acid derivatives. [7]
The anti-proliferative effects of indole-2-carboxylic acid derivatives involve complex interactions with multiple intracellular signaling pathways. While the precise mechanisms vary among specific compounds and cell types, several key pathways have emerged as critical mediators of their biological activity. Understanding these mechanisms provides valuable insights for optimizing therapeutic efficacy and identifying potential combination strategies.
The PI3K/AKT/mTOR pathway, a crucial regulator of cell survival, proliferation, and metabolism, represents one important target of indole derivatives. Natural compounds with established anti-proliferative activity, including various flavonoids, have been shown to modulate this pathway effectively. In human colon cancer Caco-2 cells, treatment with fisetin (a flavonoid) resulted in downregulation of PI3K, mTOR, and NF-κB gene expression, coupled with increased BAX/BCL-2 ratio, indicating simultaneous inhibition of survival signaling and activation of apoptotic pathways. [7] Given the structural similarities between different classes of natural compounds, indole-2-carboxylic acid derivatives may exert similar effects on this critical signaling axis, potentially contributing to their anti-proliferative activity across various cancer cell types.
The generation of reactive oxygen species (ROS) represents another important mechanism through which indole derivatives exert anti-proliferative effects. Certain indole compounds, particularly when combined with oxidizing agents or specific molecular conjugations, can significantly increase intracellular ROS levels, leading to oxidative damage and activation of cell death pathways. [3] This ROS-mediated cytotoxicity is particularly relevant for indole-3-acetic acid derivatives, which have been shown to generate toxic metabolites, including endoperoxides and singlet oxygen, upon oxidative activation. The relationship between ROS generation and anti-proliferative activity highlights the potential of indole-2-carboxylic acid derivatives as pro-oxidant therapeutic agents that exploit the differential redox vulnerability of cancer cells compared to their normal counterparts.
Diagram 1: Signaling Pathways and MTT Assay Detection - This diagram illustrates the proposed mechanisms of action for indole-2-carboxylic acid derivatives and how the MTT assay detects subsequent changes in cellular metabolic activity.
Diagram 2: MTT Assay Experimental Workflow - This diagram outlines the key steps in evaluating the anti-proliferative activity of indole-2-carboxylic acid derivatives using the MTT assay, from cell seeding to data analysis.
The combination of MTT assay and indole-2-carboxylic acid derivatives has found diverse applications in cancer research, particularly in the evaluation of novel therapeutic agents. The quantitative nature of the MTT assay enables precise determination of anti-proliferative potency, facilitating comparison across different compounds and cell lines. This approach has been successfully employed to screen libraries of indole derivatives, identify lead compounds with optimal efficacy-to-toxicity profiles, and establish structure-activity relationships to guide further chemical optimization. [3] Additionally, the assay's compatibility with high-throughput formats makes it invaluable for drug discovery programs focused on developing indole-based therapeutics for various cancer types.
Beyond single-agent testing, the MTT assay has proven instrumental in evaluating combination therapies involving indole-2-carboxylic acid derivatives. Studies have explored the synergistic effects of combining indole compounds with established chemotherapeutic agents, targeted therapies, or radiation treatment. For instance, research on indole-3-acetic acid has demonstrated enhanced anticancer activity when combined with ultraviolet B radiation or reactive oxygen species generators. [3] Similarly, the conjugation of indole carboxylic acids with other bioactive molecules, such as primaquine, has yielded hybrid compounds with superior anti-proliferative activity compared to either component alone. These combination approaches represent promising strategies for overcoming drug resistance and improving therapeutic outcomes in oncology.
Recent advances in formulation science have expanded the potential applications of indole-2-carboxylic acid derivatives in therapeutic settings. Research on analogous compounds has demonstrated the value of novel delivery systems in enhancing bioavailability and therapeutic efficacy. For example, studies on 6-methoxy-1H-indole-2-carboxylic acid (MICA) have explored its incorporation into nanosponge-hydrogel formulations for improved topical delivery. These advanced formulations address challenges related to the physicochemical properties of indole derivatives, such as limited aqueous solubility, and enhance their penetration through biological barriers. [5]
The development of such delivery systems creates opportunities for utilizing indole-2-carboxylic acid derivatives not only in cancer therapy but also in other therapeutic areas, including the treatment of fungal and bacterial infections. The MTT assay plays a crucial role in optimizing these formulations by assessing their cytotoxicity and establishing appropriate dosing parameters. As formulation strategies continue to evolve, the therapeutic potential of indole-2-carboxylic acid derivatives is expected to expand significantly, potentially leading to novel treatments for various diseases. [5]
Despite its widespread use, the MTT assay presents several technical challenges that require careful attention to ensure reliable results. One common issue is incomplete dissolution of the formazan crystals, leading to uneven color development and inaccurate absorbance readings. This problem can be addressed by extending the shaking time to 15-30 minutes, gently pipetting the solution up and down to disrupt any remaining crystals, or optimizing the composition of the solubilization solution. [1] Additionally, ensuring that the solubilization solution is fresh and properly prepared is crucial for consistent results.
Another frequent challenge involves high background absorbance or excessive variability between replicates. This issue often stems from incomplete removal of culture medium before adding the MTT reagent or the solubilization solution. Residual phenol red in the medium can contribute significantly to background signal. Using serum-free medium during MTT incubation and carefully aspirating the medium without disturbing the cell monolayer can minimize this problem. [1] Additionally, edge effects in 96-well plates, caused by uneven evaporation, can be reduced by excluding outer wells from experimental measurements or using specialized plates with reduced evaporation features.
While the MTT assay offers numerous advantages, researchers must be aware of its limitations when evaluating indole-2-carboxylic acid derivatives. A significant consideration is the potential for chemical interference between the test compound and the MTT reagent. Some compounds, including those with reducing properties, may directly reduce MTT to formazan independent of cellular activity, leading to false viability signals. This interference can be detected by including appropriate controls containing the test compound and MTT reagent without cells. [1]
The metabolic basis of the MTT assay represents another important consideration. Since the assay measures mitochondrial reductase activity, factors that alter cellular metabolism without necessarily affecting proliferation can influence results. For instance, compounds that induce metabolic dormancy or cytostasis without cell death may reduce formazan production despite maintaining membrane integrity. Therefore, combining the MTT assay with alternative viability measures, such as ATP quantification or membrane integrity dyes, provides a more comprehensive assessment of anti-proliferative activity. [1] [4] Finally, the cell line-specific reduction capacity must be considered when comparing results across different experimental models, as the relationship between formazan production and cell number can vary significantly among cell types. Generating standard curves for each cell line under experimental conditions helps ensure accurate interpretation of results.
The MTT assay represents a robust, well-established method for evaluating the anti-proliferative activity of indole-2-carboxylic acid derivatives and related compounds. Its simplicity, reproducibility, and compatibility with standard laboratory equipment have made it an indispensable tool in drug discovery and cancer research. When properly optimized and executed, this assay provides reliable quantitative data on compound efficacy, dose-response relationships, and IC₅₀ values essential for characterizing potential therapeutic agents. The continued investigation of indole-2-carboxylic acid derivatives using this methodological approach holds significant promise for identifying novel anti-proliferative agents with potential clinical applications.
The versatility of the MTT assay enables its application across various research contexts, from initial compound screening to mechanistic studies and formulation development. By following the detailed protocol outlined in this document and adhering to appropriate quality control measures, researchers can generate high-quality, reproducible data to advance our understanding of indole-based therapeutics. As research in this field progresses, the integration of MTT assay data with findings from complementary techniques will continue to provide valuable insights into the therapeutic potential and mechanisms of action of indole-2-carboxylic acid derivatives in cancer and other proliferation-related disorders.
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatility and presence in numerous biologically active molecules [1]. Its structural framework facilitates diverse interactions with biological macromolecules, making it a cornerstone for developing therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders [1]. The derivative 5-Bromo-1H-indole-2-carboxylic acid is a particularly valuable pharmaceutical intermediate due to the synergistic effect of the electron-withdrawing carboxylic acid moiety at the 2-position and the bromo substituent at the 5-position. The bromo group serves as a handle for further functionalization via modern cross-coupling reactions, while the carboxylic acid can be readily converted into various amides, esters, and hydrazides, enabling extensive structure-activity relationship (SAR) exploration [2] [3].
Recent research has identified this compound and its derivatives as key intermediates for compounds with promising activity against several high-value drug targets.
The search for novel integrase strand transfer inhibitors (INSTIs) to combat drug-resistant HIV strains has identified the indole-2-carboxylic acid scaffold as a promising chemotype [4] [5]. The core structure functions by chelating two Mg²⁺ ions within the enzyme's active site via its indole nitrogen and carboxylate oxygen atoms, a mechanism confirmed through molecular docking studies [5]. Optimization of this scaffold led to compound 17a, a derivative which demonstrated marked inhibition of the strand transfer process with an IC₅₀ of 3.11 μM [4] [5]. Critical to its enhanced activity was the introduction of a halogenated benzene ring at the C6 position of the indole nucleus, which provides a beneficial π–π stacking interaction with the viral DNA (dC20) [4] [5]. This research validates this compound as a versatile precursor for developing next-generation antiviral agents.
In oncology drug discovery, derivatives of this compound have been designed and synthesized as potent EGFR tyrosine kinase inhibitors [2]. A series of conjugates, including carbothioamide, oxadiazole, and triazole, were evaluated for their antiproliferative effects. Among them, compound 3a emerged as the most potent and cancer-specific agent, effectively inhibiting cell proliferation in human HepG2, A549, and MCF-7 cancer cell lines [2]. Mechanism-of-action studies revealed that compound 3a induces cell cycle arrest and activates apoptosis by inhibiting EGFR tyrosine kinase activity. Molecular docking analyses confirmed strong binding interactions with the EGFR kinase domain, and in silico profiling indicated favorable absorption characteristics and a reduced risk of hepatotoxicity compared to established drugs like erlotinib [2].
Table 1: Biological Activity of Indole-2-Carboxylic Acid Derivatives
| Therapeutic Area | Target | Key Derivative | Reported IC₅₀ / Activity | Mechanism of Action / Key Interaction |
|---|---|---|---|---|
| Virology | HIV-1 Integrase | Compound 17a | 3.11 μM [4] [5] | Mg²⁺ chelation; π-π stacking with viral DNA [4] [5] |
| Oncology (Lung, Liver, Breast) | EGFR Tyrosine Kinase | Compound 3a | Potent anti-proliferative activity [2] | Cell cycle arrest & apoptosis induction [2] |
| Antiviral Research | HIV-1 Integrase | Indole-2-carboxylic acid (Lead) | 32.37 μM [4] [5] | Chelates two Mg²⁺ ions in the active site [4] [5] |
The intermediate has also been utilized to construct complex oxindole–indole conjugates as potential anticancer agents [3]. In these hybrids, the 1H-indole-2-carbohydrazide derivative (synthesized from 1H-indole-2-carboxylic acid) is condensed with various isatin derivatives to produce molecules that demonstrate efficient growth inhibition of human breast cancer cell lines (MCF-7 and MDA-MB-231) [3]. The most active conjugates, such as 6a and 6e, exhibited significant CDK4 inhibitory activity (IC₅₀ values of 1.82 and 1.26 µM, respectively). Docking studies revealed that these hybrids interact with the CDK4 active site through a dual binding mode: the oxindole moiety forms critical hydrogen bonds with residues Glu94 and Val96, while the indole framework is stabilized in a hydrophobic sub-pocket [3].
This intermediate is a versatile precursor for the synthesis of various pharmacologically active conjugates, including oxindole-indole hybrids and triazole derivatives [3].
Procedure:
Purification and Characterization:
This protocol describes the synthesis of hybrid molecules with demonstrated CDK4 inhibitory and anticancer activity [3].
Procedure:
Table 2: Characterization Data for Representative Oxindole-Indole Conjugates [3]
| Compound | R¹ | R² | Yield (%) | Molecular Formula | M.P. (°C) |
|---|---|---|---|---|---|
| 6a | H | H | 85 | C₁₇H₁₂N₄O₂ | 282-284 |
| 6b | H | 5-F | 80 | C₁₇H₁₁FN₄O₂ | 269-271 |
| 6c | H | 5-Cl | 82 | C₁₇H₁₁ClN₄O₂ | 275-277 |
| 6e | H | 5-OCH₃ | 78 | C₁₈H₁₄N₄O₃ | 258-260 |
| 9a | CH₃ | H | 75 | C₁₈H₁₄N₄O₂ | 245-247 |
This assay measures the inhibition of the strand transfer step of HIV-1 integrase, a key mechanism for novel antiviral agents [4] [5].
Materials and Reagents:
Procedure:
% Inhibition = [1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] × 100.The following diagram illustrates the core synthetic route to generating bioactive indole derivatives from this compound.
Diagram 1: Synthesis of bioactive conjugates from a key intermediate.
This diagram depicts the proposed binding mode of indole-2-carboxylic acid derivatives in the active site of HIV-1 Integrase.
Diagram 2: Proposed binding mode of indole derivatives inhibiting HIV-1 integrase.
This compound has firmly established itself as a highly versatile and valuable intermediate in modern drug discovery. Its utility, demonstrated by the synthesis of potent inhibitors targeting HIV-1 integrase, EGFR tyrosine kinase, and CDK4, underscores the enduring relevance of the indole scaffold. The synthetic protocols outlined are robust and reproducible, providing researchers with clear pathways to generate targeted libraries for SAR studies. As drug resistance and the need for more effective therapies continue to drive innovation, this intermediate will undoubtedly remain a key building block in the development of next-generation anticancer and antiviral agents.
Background: HIV-1 integrase (IN) is a vital enzyme for viral replication, responsible for integrating the viral DNA into the host genome. Integrase strand transfer inhibitors (INSTIs) like Raltegravir and Dolutegravir are a mainstay of antiretroviral therapy. However, the emergence of drug-resistant strains necessitates the development of novel inhibitors [1]. The indole-2-carboxylic acid scaffold has been identified as a promising structure for developing new INSTIs. Its nitrogen atom and carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site, while the aromatic core can engage in stacking interactions with viral DNA [1].
Key Findings: A 2024 study designed and synthesized a series of indole-2-carboxylic acid derivatives. Through structural optimization, compound 17a emerged as a potent inhibitor, demonstrating significant strand transfer inhibition with an IC₅₀ of 3.11 µM. Binding mode analysis revealed that a halogenated benzene ring at the C6 position of the indole scaffold effectively engages in π–π stacking with the viral DNA (dC20), enhancing its potency [1].
The table below summarizes the inhibitory activity and cytotoxicity profile of key compounds from the series.
Table 1: HIV-1 Integrase Inhibitory Activity and Cytotoxicity of Selected Indole-2-carboxylic Acid Derivatives
| Compound | Strand Transfer IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
|---|---|---|
| 1 (Indole-2-carboxylic acid) | 32.37 ± 4.51 | >80 |
| 4a | 10.06 ± 0.56 | >80 |
| 16h | 8.68 ± 0.77 | >80 |
| 17a | 3.11 ± 0.18 | >80 |
| 17b | 6.67 ± 0.51 | >80 |
| Raltegravir (RAL) | 0.06 ± 0.04 | >80 |
Data presented as mean ± standard deviation from at least three independent experiments. IC₅₀ is the concentration required to inhibit the strand-transfer step by 50%. CC₅₀ is the concentration that inhibits the proliferation of MT-4 cells by 50% [1].
The design of these inhibitors was guided by three key strategies to enhance interactions with the HIV-1 integrase active site, which you can visualize in the following diagram.
This protocol is adapted from established methods for evaluating the strand transfer activity of HIV-1 integrase [1].
1. Principle The assay measures the ability of a test compound to inhibit the strand transfer step catalyzed by HIV-1 integrase. A biotin-labeled donor DNA mimics the viral DNA ends. Successful integration of this donor DNA into a target DNA is quantified using a colorimetric or fluorescent readout after capture on a streptavidin-coated plate.
2. Materials
3. Experimental Workflow The following diagram outlines the key steps in the assay procedure.
4. Procedure
% Inhibition = [1 - (Signal_compound - Signal_background) / ( Signal_control - Signal_background)] × 1005. Complementary Cytotoxicity Assay
The indole-2-carboxylic acid scaffold is a validated chemotype for developing novel HIV-1 integrase inhibitors. The detailed assay protocol allows for the systematic evaluation and optimization of these compounds. The strategic introduction of hydrophobic groups and halogenated aromatic rings, as exemplified by compound 17a, is a proven method for enhancing potency by improving interactions with the enzyme's active site and viral DNA [1].
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry with demonstrated therapeutic value across multiple disease domains. This heterocyclic framework possesses unique physicochemical properties that facilitate diverse biological interactions, making it an attractive starting point for drug discovery campaigns. Recent literature highlights the growing importance of indole-2-carboxylic acid derivatives in addressing pressing medical challenges, including viral infections, metabolic disorders, microbial diseases, and oncology. The versatility of this molecular scaffold enables structural diversification at multiple positions, allowing medicinal chemists to fine-tune properties for specific therapeutic targets while maintaining favorable drug-like characteristics.
Research over the past decade has revealed that indole-2-carboxylic acid derivatives interact with crucial biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and protein-protein interaction disruption. The scaffold's ability to participate in key molecular interactions such as hydrogen bonding, π-π stacking, and metal ion chelation underpins its broad utility in drug design. Furthermore, the indole nucleus serves as an effective bioisostere for other aromatic heterocycles, enabling property optimization while maintaining target engagement. This applications protocol summarizes standardized methodologies for synthesizing and biologically evaluating indole-2-carboxylic acid derivatives, with specific examples drawn from recent peer-reviewed literature demonstrating their therapeutic potential across multiple disease areas.
The synthesis of indole-2-carboxylic acid derivatives employs both well-established classical methods and innovative contemporary approaches. One foundational procedure described in Organic Syntheses involves a two-step sequence beginning with the formation of potassium ethyl o-nitrophenylpyruvate followed by reductive cyclization to yield ethyl indole-2-carboxylate [1]. For the first step, potassium metal (39.1 g, 1.00 g atom) is dissolved in a mixture of absolute ethanol (250 mL) and anhydrous ether (300 mL) under a dry nitrogen atmosphere. To this solution, diethyl oxalate (146 g, 1.00 mole) is added with stirring, followed after 10 minutes by o-nitrotoluene (137 g, 1.00 mole). The mixture is set aside for at least 24 hours, yielding the intermediate potassium salt (204-215 g, 74-78%) after filtration and washing with anhydrous ether [1].
The reductive cyclization step dissolves the potassium salt (30 g, 0.109 mole) in glacial acetic acid (200 mL) in a 400 mL hydrogenation bottle. Platinum catalyst (0.20 g) is added, and the mixture is hydrogenated using a Parr apparatus at approximately 30 psi until hydrogen uptake ceases. The catalyst is removed by filtration, and the product is precipitated by adding 3 L of water slowly with stirring. The resulting ethyl indole-2-carboxylate is collected by filtration, washed with water, and dried over calcium chloride, yielding 13.2-13.6 g (64-66%) with a melting point of 118-124°C. Further purification can be achieved through charcoal treatment and recrystallization from methylene chloride/light petroleum ether, yielding white needles (11.3-11.7 g, 41-44%) with a sharper melting point of 122.5-124°C [1].
Modern synthetic approaches have expanded the toolbox for preparing functionalized indole-2-carboxylic acid derivatives. A method for 7-nitro-1H-indole-2-carboxylic acid derivatives begins with (2-nitrophenyl)hydrazine hydrochloride, which is converted to a hydrazone intermediate followed by cyclization using polyphosphoric acid (PPA) to yield the indole core in 41% yield [2]. Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 85% yield, allowing for subsequent functionalization through Suzuki coupling with various boronic acids [2].
For indole-2-carboxamides, a one-pot amide coupling protocol has been optimized. Indole-2-carboxylic acids are coupled with amines using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent and diisopropylethylamine (DIPEA) as a base in dichloromethane at room temperature [3]. Alternatively, coupling can be performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with hydroxybenzotriazole hydrate (HOBt) as additives [4]. Reaction monitoring by TLC typically employs UV visualization and potassium permanganate staining, with purification through flash chromatography on silica gel using ethyl acetate/hexane gradients [3].
Table 1: Key Synthetic Methods for Indole-2-Carboxylic Acid Derivatives
| Method Type | Key Reagents/Conditions | Yield Range | Applications |
|---|---|---|---|
| Reductive cyclization | Pt-catalyzed hydrogenation in AcOH | 64-66% | Core indole-2-carboxylate synthesis [1] |
| Fischer indole synthesis | PPA catalysis, 41% yield | 41% | 7-Nitroindole-2-carboxylic acids [2] |
| Suzuki coupling | NBS bromination followed by Pd-catalyzed coupling | 63-95% | 3-Substituted indole derivatives [2] |
| Amide coupling | BOP/DIPEA in DCM, rt, overnight | 60-85% | Indole-2-carboxamide library synthesis [3] |
| Reductive alkylation | LiAlH₄ in Et₂O, 0°C to rt | 70-80% | Amine intermediate formation [3] |
Reaction optimization is critical for achieving high yields of indole-2-carboxylic acid derivatives. The potassium salt of ethyl o-nitrophenylpyruvate demonstrates stability limitations, with storage beyond three weeks leading to decreased yields and formation of oily byproducts instead of crystalline products [1]. For hydrogenation steps, catalyst selection significantly impacts efficiency; platinum catalysts provide excellent results for reductive cyclization, while palladium-based systems may be preferable for other transformations [1]. Additionally, the electronic effects of substituents on the indole ring influence reaction rates in cross-coupling reactions, with electron-withdrawing groups typically enhancing reactivity at the 3-position [2].
For challenging coupling reactions involving sterically hindered amines, extended reaction times (12-24 hours) and slight reagent excess (1.2-1.5 equivalents of carboxylic acid component) often improve yields. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in indole ring formation and functionalization, though specific protocols must be optimized for each derivative series [5]. Purification protocols generally employ standard silica gel chromatography with ethyl acetate/hexane gradients, though reversed-phase chromatography may be necessary for highly polar derivatives.
HIV-1 integrase strand transfer inhibition assays provide critical data on the antiviral potential of indole-2-carboxylic acid derivatives. The standard protocol involves evaluating inhibitory activity against HIV-1 integrase using a biochemical assay system that measures strand transfer activity specifically [6]. Test compounds are dissolved in DMSO and diluted in reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol, and 0.1 mg/mL bovine serum albumin. The reaction mixture typically includes purified HIV-1 integrase, donor DNA mimicking the viral DNA ends, and target DNA. After incubation at 37°C for 1 hour, reactions are stopped, and products are quantified using appropriate detection methods.
The most promising compound from recent studies (17a) demonstrated an IC₅₀ value of 3.11 μM in the strand transfer assay [6]. To establish mechanism-based activity, binding mode analysis through molecular docking studies is recommended. These studies have revealed that the indole nucleus chelates with two Mg²⁺ ions in the integrase active site, while substituents at the C6 position engage in π-π stacking interactions with viral DNA (dC20) [6]. For comprehensive profiling, lead compounds should advance to cell-based antiviral assays using HIV-1 infected MT-4 cells, with cytotoxicity parallel assessment in uninfected cells using MTT or similar viability assays.
The evaluation of fructose-1,6-bisphosphatase (FBPase) inhibition follows established protocols with slight modifications between research groups. The standard FBPase inhibitory assay measures a compound's ability to inhibit the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate [2]. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 0.1 mM EDTA, 0.1 mM fructose-1,6-bisphosphate, and recombinant human FBPase. After pre-incubation with test compounds for 5 minutes at 37°C, the reaction is initiated by substrate addition.
The enzyme activity is monitored by measuring inorganic phosphate release using the classic Fiske-SubbaRow method or more contemporary malachite green-based detection. Recent studies identified compound 3.9 as a potent FBPase inhibitor with an IC₅₀ of 0.99 μM [2]. For lead optimization, structure-activity relationship (SAR) analysis should explore substitutions at the 3-, 4-, and 5-positions of the 7-nitro-1H-indole-2-carboxylic acid scaffold to enhance hydrophobic interactions with residues Met177, Leu30, and Val160 in the FBPase allosteric binding site [2].
Antitubercular evaluation of indole-2-carboxamides employs standardized protocols against Mycobacterium tuberculosis H37Rv strain. The microdilution method in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is widely used, with bacterial inoculation at approximately 5×10⁵ CFU/mL [4]. Compounds are typically tested in a dilution series across 96-well plates, with incubation at 37°C for 7-14 days. The minimum inhibitory concentration (MIC) is defined as the lowest compound concentration preventing visible growth.
Recent investigations identified compound 8g as a potent antitubercular agent with an MIC of 0.32 μM against M. tuberculosis H37Rv [4]. To assess selectivity, parallel cytotoxicity testing in mammalian cells (e.g., Vero cells) is essential, with compound 8g demonstrating favorable selectivity (IC₅₀ = 40.9 μM, selectivity index = 128) [4]. For mechanism elucidation, molecular docking against the mycobacterial membrane protein large 3 (MmpL3) transporter active site provides insights into potential interactions, with comparisons to known inhibitors like ICA38 [4].
The antiproliferative activity of indole-2-carboxamides is typically evaluated against a panel of human cancer cell lines using the MTT or SRB assays. Cells are seeded in 96-well plates and exposed to compound dilutions for 48-72 hours, followed by viability measurement [3]. Recent studies reported derivative Va with exceptional potency, showing GI₅₀ values of 26-86 nM across multiple cancer cell lines [3].
For kinase inhibition profiling, standard EGFR inhibitory assays use recombinant kinase domain, ATP, and appropriate peptide substrate in reaction buffer. After incubation, phosphorylation is detected using ELISA, fluorescence, or luminescence-based readouts. Compound Va demonstrated an IC₅₀ of 71 ± 6 nM against EGFR, superior to reference erlotinib (IC₅₀ = 80 ± 5 nM) [3]. Similar protocols apply to BRAF
Table 2: Biological Activity Profiles of Indole-2-Carboxylic Acid Derivatives
| Therapeutic Area | Molecular Target | Most Active Compound | Potency (IC₅₀/MIC) | Cytotoxicity Selectivity |
|---|---|---|---|---|
| Antiviral (HIV) | HIV-1 integrase | 17a | 3.11 μM | Not specified [6] |
| Antidiabetic | Fructose-1,6-bisphosphatase | 3.9 | 0.99 μM | Not specified [2] |
| Antitubercular | MmpL3 transporter | 8g | 0.32 μM | SI = 128 [4] |
| Anticancer | EGFR kinase | Va | 71 nM | GI₅₀ 26 nM (cancer cells) [3] |
| Anticancer multi-kinase | BRAF |
Va | 77 nM | GI₅₀ 26 nM (cancer cells) [3] |
The indole-2-carboxylic acid scaffold offers multiple positions for structural modification that significantly influence biological activity. The carboxylic acid moiety at position 2 is essential for many target interactions, particularly as it can chelate metal ions in enzyme active sites, as demonstrated with HIV-1 integrase where it coordinates with two Mg²⁺ ions [6]. This group can be isosterically replaced with carboxamide functionalities while maintaining target engagement, as seen in antitubercular and anticancer derivatives [4] [3].
Halogen incorporation at strategic positions often enhances potency. In HIV-1 integrase inhibitors, a C6 halogenated benzene ring significantly improved activity through π-π stacking interactions with viral DNA [6]. Similarly, for FBPase inhibitors, a 7-nitro substitution established hydrogen bonds with Thr31 and/or Val17 residues in the allosteric binding site [2]. The N-1 position of the indole ring tolerates various substituents, with larger hydrophobic groups generally enhancing membrane permeability and target affinity, as demonstrated by adamantyl and rimantadine derivatives in antitubercular compounds [4].
Lead optimization strategies vary significantly based on the therapeutic target. For enzyme inhibitors like HIV-1 integrase and FBPase, the primary focus involves enhancing target binding interactions while maintaining favorable physicochemical properties. In contrast, for membrane-associated targets like MmpL3, lipophilicity optimization plays a crucial role, with a documented trend of "high lipophilicity = high activity" among many effective MmpL3 inhibitors [4].
The following diagram illustrates the strategic optimization process for indole-2-carboxylic acid derivatives:
The development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors follows a structured workflow from design to evaluation. Begin with molecular docking studies using the HIV-1 integrase active site (PDB: 1BL3) to prioritize synthetic targets, focusing on compounds that can chelate the two Mg²⁺ ions and engage in π-π stacking with viral DNA [6]. Synthesize core scaffolds using the reductive cyclization method [1], then introduce diversifying substituents through Suzuki coupling or amide formation [2].
For biological evaluation, implement the HIV-1 integrase strand transfer assay as described in Section 3.1. Advance compounds showing IC₅₀ values below 10 μM to cell-based antiviral assays using HIV-1 infected MT-4 cells. Determine EC₅₀ values and calculate selectivity indices relative to cytotoxicity in uninfected cells. For resistance profiling, evaluate selected compounds against clinically relevant mutant integrases (e.g., G140S/Q148H) to assess potential cross-resistance issues [6].
The development of allosteric FBPase inhibitors begins with structure-based design focusing on the AMP binding site. Incorporate a nitro group at position 7 of the indole ring to form hydrogen bonds with Thr31 and Val17, and explore hydrophobic substituents at positions 3, 4, and/or 5 to interact with the hydrophobic surface formed by Met177, Leu30, and Val160 [2]. Synthesize target compounds using the Fischer indole approach followed by functionalization through bromination and Suzuki coupling [2].
Evaluate FBPase inhibition using the protocol in Section 3.2, prioritizing compounds with IC₅₀ values below 5 μM for cellular gluconeogenesis inhibition assays in primary hepatocytes. Measure glucose production from lactate/pyruvate substrates in the presence of test compounds. Advance lead compounds with demonstrated cellular activity to pharmacokinetic studies and in vivo efficacy evaluation in diabetic animal models (e.g., db/db mice), monitoring fasting blood glucose levels and oral glucose tolerance [2].
The development of antitubercular indole-2-carboxamides targeting MmpL3 begins with design strategies incorporating lipophilic substituents known to enhance activity, particularly adamantyl and rimantadine-derived groups at the N-1 position [4]. Employ the one-pot amide coupling protocol using EDC·HCl/HOBt or BOP/DIPEA with appropriate indole-2-carboxylic acids and amines [4] [3].
Evaluate compounds against M. tuberculosis H37Rv using the MIC determination protocol in Section 3.3. Screen cytotoxicity in parallel using Vero or similar mammalian cell lines to establish selectivity indices early. For confirmed hits, perform mechanism confirmation studies including assessment of TMM translocation inhibition and intracellular accumulation using labeled substrates. Conduct molecular docking against MmpL3 (e.g., PDB: 6AJG) to verify binding poses similar to known inhibitors like ICA38 [4].
Table 3: Key Considerations for Specific Therapeutic Applications
| Therapeutic Area | Critical Design Elements | Primary Screening | Secondary Assays | Optimization Parameters |
|---|---|---|---|---|
| HIV-1 integrase inhibition | Mg²⁺ chelation, DNA interaction | Strand transfer assay (IC₅₀) | Cell-based antiviral, cytotoxicity | Selectivity index, resistance profile |
| FBPase inhibition | AMP site binding, H-bond with Thr31/Val17 | Enzyme inhibition (IC₅₀) | Cellular gluconeogenesis, hepatotoxicity | Oral bioavailability, in vivo efficacy |
| MmpL3 inhibition | Lipophilicity, adamantyl groups | MIC vs M. tuberculosis | Mammalian cell cytotoxicity, TMM translocation | Selectivity index, metabolic stability |
| Kinase inhibition | H-bond with hinge region, hydrophobic pocket fit | Kinase inhibition (IC₅₀) | Cell proliferation, caspase activation | Kinase selectivity, in vivo tumor growth |
The indole-2-carboxylic acid scaffold continues to demonstrate remarkable versatility in drug discovery, yielding promising candidates across multiple therapeutic areas. The synthetic protocols outlined in this document, ranging from classical reductive cyclization to contemporary coupling methods, provide researchers with robust tools for generating diverse compound libraries. Standardized biological evaluation methods enable systematic assessment of therapeutic potential, while structure-activity relationship analysis facilitates rational optimization of target engagement and drug-like properties.
Future directions in this field will likely focus on polypharmacological approaches, with single compounds designed to modulate multiple disease-relevant targets simultaneously. The demonstrated ability of indole-2-carboxamides to exhibit both antitubercular and antitumor activities highlights this emerging trend [4]. Additionally, advanced drug delivery strategies may enhance the therapeutic application of these compounds, particularly for targets requiring specific tissue distribution or intracellular localization. As structural biology advances, fragment-based design approaches applied to the indole-2-carboxylic acid scaffold may yield novel chemotypes with improved selectivity and safety profiles. Through continued methodological refinement and interdisciplinary collaboration, indole-2-carboxylic acid derivatives will remain valuable tools in the medicinal chemist's arsenal for addressing unmet medical needs.
Chemical Profile: 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
| Property | Value |
|---|---|
| CAS Number | 7254-19-5 [1] [2] [3] |
| Molecular Formula | C9H6BrNO2 [1] [2] [3] |
| Molecular Weight | 240.05 g/mol [1] [2] [3] |
| Form | Powder, Solid (white to off-white/light yellow) [2] [3] |
| Melting Point | 287-288°C [4] |
| Storage | -20°C [2] [3] [4] |
While no source provides directly measured solubility in DMSO or DMF, the following table summarizes predicted physicochemical properties and solubility data, which are strong indicators of dissolution behavior [1].
| Property | Predicted Value / Classification |
|---|---|
| Topological Polar Surface Area (TPSA) | 53.09 Ų [1] |
| Consensus Log Po/w (Lipophilicity) | 2.29 [1] |
| Predicted Water Solubility | 0.0399 - 0.0732 mg/mL (Soluble classification) [1] |
| Predicted GI Absorption | High [1] |
| Number of H-Bond Donors | 2 [1] |
| Number of H-Bond Acceptors | 2 [1] |
| Number of Rotatable Bonds | 1 [1] |
Based on the physicochemical profile and standard laboratory practices for similar compounds, here are practical experimental recommendations.
For preparing stock solutions, a general approach can be adopted, noting that one supplier suggests this method for a closely related compound [5].
This compound is primarily used as a key building block in organic synthesis and medicinal chemistry. Specific research applications include [2]:
The following table summarizes the key conditions for the hydrolysis and recrystallization of 5-bromoindole-2-carboxylic acid from its ester precursor [1].
| Parameter | Description |
|---|---|
| Starting Material | Ethyl 5-bromoindole-2-carboxylate (134 g) [1] |
| Reaction Solvent | Methanol (31.25 g of 96%) and water (183 mL) [1] |
| Reagent | Sodium hydroxide [1] |
| Reaction Conditions | Heated under reflux for 0.5 hours [1] |
| Acidification Agent | 10% hydrochloric acid [1] |
| Precipitation Temperature | 40 °C [1] |
| Target pH | 3-4 [1] |
| Final Product | Off-white solid [1] |
| Yield | 91% (109.1 g) [1] |
| Purity (HPLC) | ≥96% [1] |
The process from starting material to pure final product can be visualized as follows:
How do I know if my Fischer indolization is progressing? A successful reaction is indicated by the disappearance of the starting material spot (e.g., phenylhydrazone) and the appearance of a new spot with a different Rf value, presumed to be the indole product [1]. Using a "co-spot" lane where both the starting material and reaction mixture are applied can help identify these changes clearly [1].
What is the best way to visualize indole compounds on TLC? Ultraviolet (UV) light is the most common and non-destructive first step. Indoles, being aromatic, often absorb UV light and will appear as a dark spot on a glowing green background [2] [3]. If compounds are not UV-active, iodine vapor is an excellent secondary method, as it forms yellow-brown complexes with many organic compounds, including indoles [2] [3].
My reaction isn't working. What could be wrong? A common reason for the failure of Fischer indolizations, especially for synthesizing 3-aminoindoles, is an alternative reaction pathway. Electron-donating substituents (like an indolyl group or acylated amine) at the C3 position can favor a non-productive heterolytic N–N bond cleavage over the required [3,3]-sigmatropic rearrangement, leading to byproducts like aniline instead of the desired indole [4].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No new product spot | Reaction not initiating; incorrect conditions | Verify acid catalyst type/strength; ensure temperature is appropriate [4]. |
| Starting material remains, new spot(s) present | Incomplete reaction | Increase reaction time or temperature [1]. |
| Complex spot pattern | Side reactions or decomposition | Use milder reaction conditions; ensure anhydrous environment if necessary. |
| Failed Fischer indolization (3-substituted indoles) | Electron-donating groups diverting mechanism | Use Lewis acid catalysts (e.g., ZnCl₂) instead of protic acids [4]. |
| Spots not visible with UV light | Compound lacks UV-absorbing properties | Use alternative visualization (iodine, chemical stains) [2] [3]. |
This is a general method for tracking the progress of a reaction over time [1].
The workflow for this monitoring process is outlined below.
This method is useful when TLC spots are not visible under UV light [2] [3].
| Method | Principle | Best For | Destructive? |
|---|---|---|---|
| UV Light | Compound absorbs UV, appears dark on fluorescent background | Aromatics, conjugated systems (e.g., indoles) | No |
| Iodine Vapor | Iodine forms charge-transfer complexes | Many organic compounds, works ~50% of the time | Semi |
| Chemical Stains | Specific chemical reaction produces a color | Functional groups like alcohols, aldehydes, phenols | Yes |
| Aspect | Specification |
|---|---|
| Product Name | 5-Bromo-1H-indole-2-carboxylic acid [1] |
| CAS Number | 7254-19-5 [1] [2] [3] |
| Molecular Formula | C9H6BrNO2 [1] [2] [3] |
| Molecular Weight | 240.05 g/mol [1] [2] [3] |
| Recommended Storage | -20°C [1] [3] |
| Physical Form | Powder [1] [3] |
| GHS Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [3] [4] |
Q1: What personal protective equipment (PPE) is required when handling this compound? A1: To minimize exposure, you should wear:
Q2: What should I do in case of accidental exposure? A2: Follow these first-aid measures [3]:
Q3: Why is storage at -20°C recommended, and what happens if the compound is left at room temperature? A3: Storage at -20°C is specified to ensure long-term chemical stability [1] [3]. While the decomposition temperature is not specified, storing at a lower temperature slows down degradation processes, maintaining the compound's purity for sensitive applications like pharmaceutical R&D. The melting point is reported at 287-288 °C, indicating good thermal stability at room temperature for short handling periods [3].
Q4: The compound has formed a lump or appears clumpy. Has it degraded? A4: Clumping can occur due to absorption of moisture from the air. This does not necessarily indicate degradation.
Q5: What are the incompatibilities for this compound? A5: Specific incompatible materials are not listed in the available data. However, as a general practice for organic solids, you should:
This compound is a versatile building block in medicinal chemistry. The workflow below illustrates its role in drug discovery, from synthesis to biological testing.
Synthesis Protocol: From Ester to Acid This is a high-yield, practical procedure for synthesizing the compound [2].
Key Pharmaceutical Applications
The Fischer indole synthesis is an acid-catalyzed reaction converting an aryl hydrazone (typically formed from a phenylhydrazine and a carbonyl compound) into an indole derivative [1] [2]. For synthesizing 5-bromoindole, the starting material would be 4-bromophenylhydrazine.
A key challenge is that the standard reaction conditions often require elevated temperatures and strong Brønsted or Lewis acids, which can be poorly tolerated by some functional groups and lead to side products or low yields [3] [2].
The table below summarizes practical strategies to address common issues and enhance the yield of your 5-bromoindole derivative.
| Problem | Possible Cause | Suggested Solution | Key References |
|---|---|---|---|
| Low Yield/Decomposition | Harsh classical conditions (e.g., high temp., strong protic acids) | Use milder Lewis acids (e.g., ZnCl₂, BF₃) or weaker acid systems [1] [2]. | [1] [2] |
| Poor Solubility/Reactivity | Inefficient reaction medium | Employ low melting mixtures or ionic liquids as superior solvents/reaction media [3]. | [3] |
| Limited by Substrate | Inefficient hydrazone formation from aryl halides | Apply the Buchwald modification: a Pd-catalyzed coupling of aryl bromides and hydrazones [3] [1]. | [3] [1] |
| Long Reaction Times | Conventional heating | Use microwave irradiation to significantly accelerate the cyclization step [2]. | [2] |
| Scale-up Challenges | Inefficient heat and mass transfer in batch reactors | Implement continuous flow microreactors for improved control and scalability [2]. | [2] |
Here are detailed methodologies for two promising approaches from the troubleshooting guide.
This method uses a benign solvent system and can be performed under mild conditions.
This method avoids the need to pre-synthesize and isolate the arylhydrazine.
The following diagram illustrates the general reaction mechanism and points where optimization strategies can be applied.
To maximize your yield for a 5-bromoindole derivative, focus on these core principles:
The table below summarizes the key identifiers and handling information for 5-Bromoindole-2-carboxylic acid (CAS RN: 7254-19-5) [1] [2] [3].
| Property | Specification |
|---|---|
| Molecular Formula | C₉H₆BrNO₂ [1] [2] |
| Molecular Weight | 240.06 g/mol [1] [2] |
| Appearance | White to Light yellow powder or crystal [1] [2] |
| Melting Point | 280 °C - 294 °C [1] [3] |
| Purity (HPLC) | Typically ≥95% - 98% [1] [2] [3] |
| Storage | Frozen (<0°C) or at 0-8°C; protect from heat [1] [2] |
Safety Information: This compound may cause skin and serious eye irritation. It is recommended to wear protective gloves, eye protection, and handle it in a well-ventilated hood [1].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure, functional groups, and stereochemistry of a compound [4]. The following workflow outlines a standard process for full structure elucidation.
Based on the structure of 5-Bromoindole-2-carboxylic acid, the table below provides the predicted chemical shifts. Please note that these are estimates; actual values can vary with solvent and concentration.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Proton Count/Multiplicity | Assignment / Notes |
|---|---|---|---|
| ¹H NMR (in DMSO-d₆) | |||
| ~11.5 | 1H, broad s | N-H (Indole) | |
| ~7.5 - 7.6 | 1H, d | H-4 (Aromatic) | |
| ~7.3 - 7.4 | 1H, d | H-6 (Aromatic) | |
| ~7.2 - 7.3 | 1H, s | H-7 (Aromatic) | |
| ~7.0 - 7.1 | 1H, dd | H-3 (Aromatic) | |
| ¹³C NMR (in DMSO-d₆) | |||
| ~161.0 | C=O (Carboxylic Acid) | ||
| ~135.0 | C-2 (Indole) | ||
| ~130.0 | C-7a (Aromatic) | ||
| ~125.0 - 115.0 | 4 signals | C-3, C-4, C-5, C-6 (Aromatic) | |
| ~105.0 | C-3a (Aromatic) |
Troubleshooting NMR Analysis:
High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of this compound and quantifying it in mixtures [5] [6]. The following workflow is a general approach for method development.
These conditions are a starting point for your method development and may require optimization.
| Parameter | Suggested Condition / Note |
|---|---|
| Column | C18 (Reversed-Phase), 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile or Methanol | | Gradient | 5% B to 95% B over 20-25 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV-Vis / PDA (Detect at 254 nm or 280 nm) | | Injection Volume | 10-20 µL | | Sample Prep. | Dissolve in a suitable solvent (e.g., methanol or mobile phase starting condition) at ~1 mg/mL |
Troubleshooting HPLC Analysis:
Q1: How can I confirm the identity and purity of my batch of 5-Bromoindole-2-carboxylic acid?
Q2: My NMR spectrum shows extra peaks. What could they be?
Q3: Can NMR distinguish between different positional isomers?
The table below summarizes the core strategies for optimizing indole-2-carboxylates, based on the most recent research [1] [2].
| Strategy | Chemical Modification | Target & Purpose | Impact on Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| Core Scaffold & Metal Chelation | Introduce carboxyl group at C2 of indole | Chelates with two Mg²⁺ ions in the enzyme's active site (DDE motif). Essential for foundational activity [1] [2]. | Parent compound (indole-2-carboxylic acid): 32.37 μM [1]. |
| Strategy I: Hydrophobic Cavity Occupation | Introduce bulky hydrophobic groups (e.g., aromatic rings) at the C3 position | Targets a hydrophobic cavity adjacent to the β4–α2 connector of integrase. Aims to improve potency by filling free space [2]. | Varies by specific group. E.g., Compound 17a (C3 benzyl derivative) showed high potency [1]. |
| Strategy II: Metal Binding Group | Modify the C2 carboxyl acid group | Optimizes the chelation with the Mg²⁺ ions. The nature of this group is critical for effective metal binding [2]. | Not explicitly detailed for all modifications in results [1]. |
| Strategy III: π-π Stacking | Introduce a halogenated phenyl ring at the C5 or C6 position | Enhances interaction with the viral DNA (dC20) through π-π stacking, stabilizing the inhibitor-DNA complex [1] [2]. | Significant improvement. E.g., C6-halogenated benzene in 17a contributed to high potency [1]. |
| Exemplary Optimized Compound | Compound 17a (C3 benzyl, C6 halogenated benzene, C2 carboxylate) | Combines all three strategies: effective Mg²⁺ chelation, hydrophobic cavity occupation, and strong π-π stacking with dC20 [1]. | 3.11 μM (Marked improvement over the parent compound) [1]. |
This optimization workflow illustrates how the different strategies contribute to developing a more potent inhibitor:
To evaluate your compounds, you will need to perform specific biochemical and cellular assays. The following are standard protocols for assessing HIV-1 integrase inhibition.
This is the primary biochemical assay to directly measure a compound's effect on the strand transfer step [1].
It is crucial to determine whether the inhibitory activity is due to specific enzyme inhibition rather than general cytotoxicity [1].
Q1: Why is the indole nitrogen important for activity? A1: The indole nitrogen, together with the oxygen atoms from the C2 carboxylate group, forms a critical bis-bidentate chelation system with the two Mg²⁺ ions in the integrase active site. This interaction is fundamental for anchoring the inhibitor to the enzyme [1] [2].
Q2: My compound shows good IC₅₀ in the biochemical assay but no activity in cell-based models. What could be wrong? A2: This is a common issue in drug discovery. The discrepancy often points to problems with cellular permeability, metabolic instability, or efflux by transporters. Review your compound's physicochemical properties (e.g., LogP, solubility). Consider strategies like prodrug approaches or further structural modifications to improve bioavailability [4].
Q3: Are there other binding modes for indole derivatives besides the active site? A3: Yes. While the strategies above target the active site, research has explored allosteric inhibition. Some indole-based compounds can inhibit integrase by disrupting its interaction with the essential cellular cofactor LEDGF/p75 [5] [6]. This represents a distinct mechanism to overcome resistance to classic active-site inhibitors.
The table below summarizes key approaches to enhance the aqueous solubility of indole-based compounds for biological testing.
| Strategy | Description & Mechanism | Key Supporting Data from Research |
|---|
| Structural Modification | Introducing ionizable or polar substituents to the indole scaffold to improve hydrophilicity. | - 5-OCH(_3), 1-COCH(_3): These substituents were key to the activity of sulfonylhydrazone hybrids and contributed to favorable drug-likeness. [1] [2]
A robust workflow for evaluating your indole derivatives should include the following steps.
Before synthesis, computationally screen designed compounds.
This method uses DMSO stock solutions to rapidly assess solubility in aqueous buffers.
This gold-standard method determines the intrinsic solubility of a solid compound.
The diagram below outlines the logical workflow for preparing and testing indole derivatives, incorporating strategies to manage low solubility.
Q1: My indole derivative precipitated upon dilution into the assay buffer. What can I do?
Q2: How can I obtain a reliable IC₅₀ value for a poorly soluble compound?
Q3: Which positions on the indole ring are best for modification to improve solubility without losing activity? Research indicates that certain positions on the indole scaffold are promising:
Here are answers to some frequently encountered questions during the synthesis of indole-2-carboxylic acid and its derivatives.
Q1: How can I improve the yield of N-alkylation on the indole ring? The yield of N-alkylation is highly dependent on the reactivity of the alkylating agent and the reaction conditions. One study found that using tosyl glycerol carbonate (TGC) as an alkylating agent in DMF with Cs₂CO₃ as a base at 60°C provided significantly better yields (up to 80%) compared to other agents like mesyl glycerol carbonate (MGC) or reactions run at higher temperatures, which can lead to product decomposition [1]. Precise temperature and time control are critical.
Q2: What is a key structural feature of indole-2-carboxylic acid for developing HIV-1 integrase inhibitors? The indole nitrogen atom and the oxygen atoms from the 2-carboxyl group are essential as they form a chelating core that binds to two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme. This chelation is a fundamental mechanism of action for this class of inhibitors [2].
Q3: My Fischer indole synthesis gives multiple by-products. Are there modern alternatives? Yes, recent reviews highlight that alongside classical Fischer synthesis, modern methods have been developed to enhance efficiency. These include transition-metal catalysis, photocatalysis, and electrocatalysis [3]. These innovative techniques can provide better control, reduce side reactions, and offer more sustainable synthetic routes.
The table below summarizes specific problems, their potential causes, and evidence-based solutions from recent literature.
| Problem Description | Potential Cause | Proposed Solution & Citations |
|---|---|---|
| Low yield in N-alkylation step | Suboptimal alkylating agent; incorrect temperature or reaction time. | Use TGC (tosyl glycerol carbonate) at 60°C in DMF with Cs₂CO₃. Avoid higher temps and extended reaction times to prevent decomposition [1]. |
| Poor chelation efficiency in active site | Inadequate metal-binding pharmacophore in molecular design. | Ensure the scaffold (e.g., indole-2-carboxylic acid) has heteroatoms (N, O) positioned to form a bis-bidentate chelation with two Mg²⁺ ions [2]. |
| Difficulty accessing derivatized indole scaffolds | Lack of divergent synthetic routes from a common intermediate. | Start from a functionalized intermediate like ethyl 1H-indole-2-carboxylate. Its ester and N-position can be further modified to create a diverse library of compounds [1]. |
For reproducibility, here are detailed methodologies for key reactions involving the indole-2-carboxylic acid scaffold.
This protocol is crucial for building complex fused indole systems like oxazino[4,3-a]indoles [1].
This bioassay is used to evaluate the efficacy of synthesized indole-2-carboxylic acid derivatives [2].
The diagram below outlines a logical approach to diagnosing and resolving common synthesis problems.
The indole-2-carboxylic acid scaffold has been identified as a promising structure for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The table below summarizes key experimental data for the parent compound and several of its optimized derivatives [1] [2].
| Compound Name/Structure | Key Structural Features | HIV-1 IN Strand Transfer IC₅₀ (μM) | Experimental Model (In vitro) |
|---|---|---|---|
| Indole-2-carboxylic acid (Core scaffold) | Base structure | 32.37 ± 4.51 | HIV-1 integrase assay kit |
| Compound 4a | N1-Benzyl substitution | 10.06 ± 0.56 | HIV-1 integrase assay kit |
| Compound 16h | C5 halogenated benzene ring | 8.68 ± 0.77 | HIV-1 integrase assay kit |
| Compound 17a | C6 halogenated benzene ring | 3.11 ± 0.18 | HIV-1 integrase assay kit |
| Raltegravir (Reference drug) | Approved INSTI | 0.06 ± 0.04 | HIV-1 integrase assay kit |
The design strategy for these inhibitors is based on two key interactions [1] [2]:
The following diagram illustrates the mechanism of action of these derivatives, which target the strand transfer step catalyzed by HIV-1 integrase.
Research into indole-based HIV inhibitors extends beyond integrase. The table below highlights other derivatives with activity against different viral targets, demonstrating the versatility of the indole scaffold [3] [4] [5].
| Compound Class / Example | Primary Molecular Target | Reported Activity | Experimental Model |
|---|
| Indolylarylsulfones (IASs) e.g., Compound 26 | Reverse Transcriptase (RT) / Non-Nucleoside RT Inhibitors (NNRTIs) | EC₅₀ = 4.3 nM (WT HIV-1) Activity against mutant strains (K103N, Y181C, etc.) [5] | Cell-based assays (MT-4) | | 3-[(Tetrazol-5-yl)methine-N-benzylamine)]-1H-indole e.g., Compound 10i | Viral entry (gp120) [4] | IC₅₀ = 10.6 nM SI > 18,000 [4] | Cell-based assays (HIV-1 subtype B) | | Indole-based HIV-1 Protease Inhibitors e.g., Virtual screening hit | HIV-1 Protease | Docking Binding Energy = -13.65 kcal/mol (comparable to Amprenavir) [5] | In silico docking (PDB: 3NU3) |
To evaluate and compare the activity of indole derivatives, researchers employ several standard experimental protocols:
The data indicates that while the simple indole-2-carboxylic acid scaffold shows moderate activity, strategic structural modifications can significantly enhance potency. The most promising strategies include:
| Compound | IC50 Value (μM) | Experimental Context |
|---|---|---|
| Initial Hit (Compound 3) [1] | 3.11 μM | Inhibited strand transfer activity of HIV-1 integrase [2]. |
| Optimized Derivative (Compound 20a) [1] | 0.13 μM | Markedly increased integrase inhibitory effect after structural optimization [1]. |
The data in the table was generated through specific biochemical and computational methods.
Indole-2-carboxylic acid derivatives are emerging candidates, while several Integrase Strand Transfer Inhibitors (INSTIs) are already FDA-approved for HIV treatment [3] [4].
The diagram below outlines the key stages in the discovery and profiling of these experimental inhibitors.
The table below summarizes the key experimental findings for selected derivatives, highlighting how structural changes affect potency.
| Compound | IC₅₀ (μM) for HIV-1 Integrase Inhibition | Key Structural Features and Proposed Binding Interactions |
|---|---|---|
| Indole-2-carboxylic acid (1) | 32.37 ± 4.51 [1] | Core scaffold; indole nitrogen & carboxyl group chelate two Mg²⁺ ions; π-stacking with viral DNA base dA21 [1]. |
| Compound 17a | 3.11 ± 0.18 [1] | C6 halogenated benzene extension; enhanced π-π stacking with viral DNA base dC20, better filling hydrophobic cavity [1]. |
| Compound 16h | 8.68 ± 0.77 [1] | C3 hydrophobic pharmacophore; fills hydrophobic cavity adjacent to the β4–α2 connector [2]. |
| Raltegravir (RAL) | 0.06 ± 0.04 [1] | Approved drug; reference compound for activity comparison [1]. |
The design strategy focuses on three key regions of the molecule to improve binding and inhibition [2]:
The following diagram illustrates the key binding interactions of a potent indole-2-carboxylic acid derivative within the active site of HIV-1 integrase, based on molecular docking studies [1]:
This visualization shows that the inhibitor's binding is stabilized by direct metal chelation and key interactions with viral DNA components. The C6 halogenated benzene ring in compound 17a provides a significant boost in potency by strengthening the π-π stacking interaction with the viral DNA base dC20, better mimicking the binding mode of advanced INSTIs like Dolutegravir [1].
The following diagram outlines a general workflow for experimentally validating the binding mode of these inhibitors, from computational prediction to biochemical and cellular assays:
To validate the proposed binding mode, researchers used these key experimental methods [1]:
| Biological Target / Activity | Core Scaffold / Key Compound | Potency (IC₅₀ or Kᵢ) & Experimental Data | Role of -COOH vs. -COOR (Ester) |
|---|---|---|---|
| HIV-1 Integrase Inhibition [1] [2] | Indole-2-carboxylic acid (1) | IC₅₀ = 32.37 μM (Strand transfer assay) [1] [2] | Acid is critical. Docking studies show the indole nitrogen and carboxyl group chelate two Mg²⁺ ions in the enzyme's active site [1] [2]. |
| Optimized acid derivative 17a | IC₅₀ = 3.11 μM (Strand transfer assay). Raltegravir (control drug) IC₅₀ = 0.06 μM [1] [2] | Further optimization introduced a halogenated benzene ring at C6 for π-π stacking with viral DNA, but the acid group at C2 was retained [1] [2]. | |
| IDO1/TDO Dual Inhibition [3] | 6-acetamido-indole-2-carboxylic acid derivatives | Most potent dual inhibitor 9o-1: IDO1 IC₅₀ = 1.17 μM, TDO IC₅₀ = 1.55 μM [3] | The acid derivatives were synthesized and evaluated as the active inhibitors. The ester form is not mentioned as being active in this context [3]. |
| Mcl-1 Inhibition (Cancer) [4] | Indole-2-carboxylic acids (e.g., A-1210477, AZD5991) | A-1210477 binds Mcl-1 with Kᵢ = 0.45 nM [4] | The acid is essential for high-affinity binding. The scaffold was derived from a high-throughput screen, and the acid group is a key pharmacophore for interaction with the target protein Mcl-1 [4]. |
| CB1 Receptor Allosteric Modulation [5] | Indole-2-carboxamides (e.g., Org27569) | Org27569 is a potent negative allosteric modulator (NAM) with allosteric affinity (pKᴮ) = 7.57 [5] | The amide derivative is the active form. The synthesis of these modulators often uses indole-2-carboxylic acid esters (e.g., ethyl ester) as protected intermediates en route to the final active amide [5]. |
The biological data in the table above were generated using standard and validated experimental protocols. Here is a brief overview of the key methodologies:
The following diagram illustrates the primary mechanism and design strategy for one of the key activities of indole-2-carboxylic acids.
Irritant